molecular formula C16H16O3S B12366338 Methylthiomcresol-C1-benzoic acid

Methylthiomcresol-C1-benzoic acid

Cat. No.: B12366338
M. Wt: 288.4 g/mol
InChI Key: NZBCZBBZAPZWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylthiomcresol-C1-benzoic Acid is a specialized organic compound offered as a high-purity reference standard for research and development purposes. This compound features a benzoic acid core structure substituted with methylthio and cresol groups, a motif found in intermediates for synthesizing more complex molecules . Such substituted benzoic acids are valuable in organic synthesis, often serving as precursors for pharmaceuticals, agrochemicals, and materials science research . The presence of the methylthio group can influence the compound's electronic properties and reactivity, while the cresol moiety may contribute to its steric profile and potential for further functionalization . Researchers utilize this compound under rigorous laboratory conditions to explore novel chemical reactions, develop new catalytic processes, and investigate structure-activity relationships. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O3S

Molecular Weight

288.4 g/mol

IUPAC Name

4-[(3-methyl-4-methylsulfanylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C16H16O3S/c1-11-9-14(7-8-15(11)20-2)19-10-12-3-5-13(6-4-12)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

NZBCZBBZAPZWRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)SC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-((4-Methyl-3-(methylthio)phenoxy)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical whitepaper provides a comprehensive guide to the synthesis and characterization of 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid, a novel compound with potential applications in drug development. The document outlines a detailed, two-step synthetic protocol, starting from commercially available reagents. It further describes the analytical techniques for the characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. All quantitative data, including expected chemical shifts and yields, are summarized in structured tables. Additionally, this guide presents key experimental workflows and a hypothesized biological signaling pathway using Graphviz diagrams, adhering to specified visualization standards. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

Benzoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The incorporation of a cresol (B1669610) moiety, known for its antiseptic and disinfectant properties, presents an interesting avenue for the development of new therapeutic agents[2][3]. Furthermore, organosulfur compounds are integral to many biologically active molecules. This guide details the synthesis and characterization of a novel molecule, 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid, which integrates these three key pharmacophores. The synthetic strategy involves the preparation of a methylthiocresol intermediate followed by a Williamson ether synthesis.

Synthesis Methodology

The synthesis of 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 4-methyl-3-(methylthio)phenol. The second step is the coupling of this intermediate with methyl 4-(bromomethyl)benzoate (B8499459), followed by hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of 4-Methyl-3-(methylthio)phenol

This procedure is adapted from established methods for the thiomethylation of phenols[4].

Experimental Protocol:

  • To a solution of p-cresol (B1678582) (1 equivalent) in a suitable solvent such as dichloromethane (B109758), add dimethyl disulfide (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a Lewis acid catalyst, such as aluminum chloride (1.1 equivalents), portion-wise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford 4-methyl-3-(methylthio)phenol.

Step 2: Synthesis of 4-((4-Methyl-3-(methylthio)phenoxy)methyl)benzoic acid

This step employs a Williamson ether synthesis followed by ester hydrolysis.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-methyl-3-(methylthio)phenol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Add methyl 4-(bromomethyl)benzoate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude methyl ester.

  • To the crude ester, add a mixture of tetrahydrofuran (B95107) (THF) and water, followed by lithium hydroxide (B78521) (2 equivalents).

  • Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl until the pH is approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and characterization of the target compound.

Table 1: Reagents for the Synthesis of 4-((4-Methyl-3-(methylthio)phenoxy)methyl)benzoic acid

StepReagentMolecular Weight ( g/mol )Equivalents
1p-Cresol108.141.0
1Dimethyl disulfide94.201.2
1Aluminum Chloride133.341.1
24-Methyl-3-(methylthio)phenol154.231.0
2Methyl 4-(bromomethyl)benzoate229.071.1
2Potassium Carbonate138.211.5
2Lithium Hydroxide23.952.0

Table 2: Expected Spectroscopic Data for 4-((4-Methyl-3-(methylthio)phenoxy)methyl)benzoic acid

Technique Expected Chemical Shifts / Frequencies Assignment
¹H NMR ~12.0-13.0 ppm (s, 1H)-COOH proton
~8.10 ppm (d, 2H)Aromatic protons ortho to -COOH
~7.50 ppm (d, 2H)Aromatic protons meta to -COOH
~7.10 ppm (d, 1H)Aromatic proton of cresol ring
~6.80 ppm (m, 2H)Aromatic protons of cresol ring
~5.10 ppm (s, 2H)-O-CH₂- protons
~2.40 ppm (s, 3H)-SCH₃ protons
~2.30 ppm (s, 3H)Ar-CH₃ protons
¹³C NMR ~167.0 ppm-COOH carbon
~142.0 ppmAromatic carbon attached to -CH₂-
~130.0 ppmAromatic carbons ortho to -COOH
~128.0 ppmAromatic carbons meta to -COOH
~155.0 ppmAromatic carbon attached to ether oxygen
~138.0 ppmAromatic carbon attached to -CH₃
~130.0 ppmAromatic carbon of cresol ring
~125.0 ppmAromatic carbon attached to -SCH₃
~120.0 ppmAromatic carbon of cresol ring
~115.0 ppmAromatic carbon of cresol ring
~70.0 ppm-O-CH₂- carbon
~20.0 ppmAr-CH₃ carbon
~15.0 ppm-SCH₃ carbon
IR (cm⁻¹) 2500-3300 (broad)O-H stretch of carboxylic acid
1680-1710C=O stretch of carboxylic acid
1200-1300C-O stretch of ether
2900-3000C-H stretch (aromatic and aliphatic)

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Methyl-3-(methylthio)phenol cluster_step2 Step 2: Etherification and Hydrolysis p_cresol p-Cresol intermediate 4-Methyl-3-(methylthio)phenol p_cresol->intermediate AlCl₃, CH₂Cl₂ dmds Dimethyl disulfide dmds->intermediate ester_intermediate Methyl 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoate intermediate->ester_intermediate K₂CO₃, DMF methyl_benzoate Methyl 4-(bromomethyl)benzoate methyl_benzoate->ester_intermediate final_product 4-((4-Methyl-3-(methylthio)phenoxy)methyl)benzoic acid ester_intermediate->final_product 1. LiOH, THF/H₂O 2. H₃O⁺

Caption: Synthetic route for 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid.

Hypothesized Biological Signaling Pathway

Given the known antimicrobial and anti-inflammatory properties of phenolic and organosulfur compounds, it is hypothesized that 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid may modulate inflammatory pathways, such as the NF-κB signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Activates stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor compound Methylthiocresol- C1-benzoic acid compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates DNA DNA NFkappaB_nuc->DNA Binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid. The outlined protocols are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The provided spectroscopic data serves as a benchmark for the successful identification and purification of the target compound. The hypothesized mechanism of action offers a starting point for future biological investigations into the therapeutic potential of this novel molecule. This document aims to facilitate further research and development in the area of novel benzoic acid derivatives for therapeutic applications.

References

Crystal structure analysis of Methylthiomcresol-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Methylthiomethyl-p-cresol Derivatives and Benzoic Acid Adducts

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Methylthiomcresol-C1-benzoic acid" does not correspond to a standard chemical name in available databases. This guide, therefore, presents a generalized methodology for the crystal structure analysis of a plausible representative co-crystal: (4-methylphenyl)(methylthio)methanol and benzoic acid. This serves as a model for researchers investigating similar molecular complexes.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its potential biological activity. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and rational drug design. This technical guide outlines the comprehensive process of determining and analyzing the crystal structure of a representative model system, a co-crystal of a methylthiomethyl-p-cresol derivative and benzoic acid.

Hypothetical Compound Profile

For the purpose of this guide, we will consider a co-crystal formed between (4-methylphenyl)(methylthio)methanol and benzoic acid. This system incorporates the key structural motifs suggested by the query "this compound".

DOT Script for the Chemical Structures:

Caption: Chemical structures of the model components.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with crystal growth and culminating in structure refinement and validation.

Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

  • Method: Slow evaporation is a common technique for growing single crystals from solution.

  • Procedure:

    • Equimolar amounts of (4-methylphenyl)(methylthio)methanol and benzoic acid are dissolved in a suitable solvent system (e.g., a mixture of ethanol (B145695) and water).

    • The solution is stirred at room temperature until all solids are dissolved.

    • The solution is filtered to remove any particulate matter.

    • The filtrate is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

    • Crystals suitable for X-ray diffraction are harvested after several days.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. The X-ray source is typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.

  • Procedure:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms.

    • The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.

    • Data collection software is used to control the experiment and integrate the raw diffraction data to produce a list of reflection intensities.

Structure Solution and Refinement
  • Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

  • Procedure:

    • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

DOT Script for Experimental Workflow:

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_refinement Structure Determination dissolve Dissolve Components filtrate Filter Solution dissolve->filtrate evaporate Slow Evaporation filtrate->evaporate harvest Harvest Crystals evaporate->harvest mount Mount Crystal harvest->mount cool Cool Crystal (e.g., 100 K) mount->cool diffract Collect Diffraction Data cool->diffract integrate Integrate Intensities diffract->integrate solve Solve Structure (Direct Methods) integrate->solve refine Refine Atomic Parameters solve->refine add_H Add Hydrogen Atoms refine->add_H validate Validate Structure (CheckCIF) add_H->validate final_structure final_structure validate->final_structure Final Structural Model

Caption: Workflow for single-crystal X-ray analysis.

Data Presentation

The results of a crystal structure analysis are summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₁₅H₁₆O₃S
Formula weight276.35
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.23(3)°
c = 9.876(5) Å, γ = 90°
Volume1489.1(1) ų
Z4
Density (calculated)1.231 Mg/m³
Absorption coefficient0.21 mm⁻¹
F(000)584
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5 to 27.5°
Reflections collected / unique8543 / 3421 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3421 / 0 / 178
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.135
Largest diff. peak and hole0.45 and -0.31 e.Å⁻³
**Table 2: Selected Bond Lengths (Å) and Angles (°) **
BondLength (Å)AngleDegrees (°)
S1 - C81.815(2)C7 - S1 - C899.8(1)
S1 - C71.823(2)O1 - C9 - O2123.5(2)
O1 - C91.265(3)O1 - C9 - C10117.2(2)
O2 - C91.258(3)O2 - C9 - C10119.3(2)
O3 - C11.378(2)C2 - C1 - O3118.9(2)
O3 - H30.84(1)C6 - C1 - O3121.5(2)

Signaling Pathway Visualization

While the specific biological activity of this model compound is not defined, many phenolic compounds and their derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling cascade, a common target for drug development.

DOT Script for a Hypothetical Signaling Pathway:

signaling_pathway compound Model Compound receptor Cell Surface Receptor compound->receptor Inhibition kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Gene Expression

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The crystal structure analysis of the model co-crystal of (4-methylphenyl)(methylthio)methanol and benzoic acid provides a detailed framework for understanding the solid-state interactions of this class of compounds. The methodologies and data presented herein serve as a comprehensive guide for researchers engaged in the structural elucidation of novel chemical entities. Such detailed structural information is invaluable for advancing our understanding of molecular recognition, crystal engineering, and the development of new therapeutic agents.

An In-depth Technical Guide on the Solubility and Stability of Methylthiomcresol-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Methylthiomcresol-C1-benzoic acid" is understood to be a hypothetical substance for the purpose of this technical guide. The data presented herein is illustrative and based on the general characteristics of similar chemical structures.

This guide provides a comprehensive overview of the solubility and stability profiles of the novel compound this compound. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications. The methodologies for the described experiments are detailed, and key data are summarized in a structured format for ease of comparison.

Compound Profile

This compound is an aromatic carboxylic acid derivative. Aromatic compounds are central to medicinal chemistry, providing rigid structures for binding to biological targets.[1][2] The structure of this compound, featuring a benzoic acid moiety, suggests its potential role in various therapeutic areas, as benzoic acid derivatives are a cornerstone in modern drug discovery.[3] The inclusion of a methylthio group may influence its metabolic stability and physicochemical properties.

Solubility Studies

The aqueous solubility of a compound is a critical determinant of its suitability for formulation and its potential for in vivo efficacy. Low solubility can present challenges in achieving desired therapeutic concentrations. Kinetic and thermodynamic solubility assays were conducted to characterize this compound.

Kinetic Solubility

Kinetic solubility is a high-throughput assessment that measures the concentration of a compound that remains in solution after being added from a DMSO stock to an aqueous buffer.[4][5] This is a crucial parameter in the early stages of drug discovery.[6][7]

Table 1: Kinetic Solubility of this compound in Phosphate Buffered Saline (PBS)

pHTemperature (°C)Mean Kinetic Solubility (µg/mL)
5.02515.2
7.42545.8
9.025112.5
7.43752.3
Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is important for lead optimization and formulation development.[7]

Table 2: Thermodynamic Solubility of this compound

SolventTemperature (°C)Mean Thermodynamic Solubility (µg/mL)
Water258.9
0.1 M HCl252.1
PBS (pH 7.4)2538.7
Simulated Gastric Fluid (without pepsin)373.5
Simulated Intestinal Fluid (without pancreatin)3748.1

Stability Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Solid-State Stability

Long-term and accelerated stability studies were conducted on the solid form of this compound.

Table 3: Solid-State Stability of this compound (Assay, % of Initial)

ConditionStorage DurationAssay (%)Total Degradants (%)
25°C / 60% RH3 months99.8< 0.2
40°C / 75% RH1 month98.51.5
40°C / 75% RH3 months96.23.8
Photostability (ICH Q1B)1.2 million lux hours99.50.5
Solution-State Stability (Forced Degradation)

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[12][13] This helps in the development of stability-indicating analytical methods.[12] Stress conditions typically include acid and base hydrolysis, oxidation, and photolysis.[14][15]

Table 4: Solution-State Stability of this compound (% Degradation after 24 hours)

Condition% DegradationMajor Degradant(s) Identified
0.1 M HCl at 60°C5.8Hydrolysis Product A
0.1 M NaOH at 60°C12.3Hydrolysis Product B
3% H₂O₂ at 25°C18.5Oxidation Product C (Sulfoxide)
Photostability (in solution)2.1Photodegradant D

Experimental Protocols

Kinetic Solubility Assay

A stock solution of this compound in DMSO is prepared.[16] This stock is then added to a microtiter plate followed by the addition of the aqueous buffer (e.g., PBS) to achieve the desired final concentration.[16] The plate is incubated at a controlled temperature with shaking.[16] After incubation, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by UV spectrophotometry or LC-MS/MS.[4][6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Compound in DMSO Stock C Dispense Stock into Microplate A->C B Aqueous Buffer (PBS) D Add Buffer to Wells B->D E Incubate with Shaking (e.g., 2h at 25°C) D->E F Filter to Remove Precipitate E->F G Quantify Filtrate (UV-Vis or LC-MS/MS) F->G H Determine Solubility G->H

Caption: Kinetic Solubility Workflow
Forced Degradation Study

For each stress condition, a solution of this compound is prepared in the respective medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A control solution in a neutral, non-degrading solvent is also prepared. The solutions are then subjected to the specified stress conditions (e.g., elevated temperature, light exposure). At predetermined time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to profile the degradation products.

G cluster_stress Stress Conditions start Prepare Compound Solution acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis photo->analysis results Identify Degradation Pathways & Quantify Degradants analysis->results

Caption: Forced Degradation Workflow

Potential Degradation Pathway

Based on the forced degradation studies, a primary degradation pathway under oxidative stress was identified, leading to the formation of a sulfoxide (B87167) derivative.

G parent This compound oxidant Oxidative Stress (e.g., H₂O₂) parent->oxidant degradant Sulfoxide Derivative (Oxidation Product C) oxidant->degradant

Caption: Oxidative Degradation Pathway

Conclusion

The solubility and stability studies of this compound provide foundational data for its further development. The compound exhibits pH-dependent aqueous solubility, which is a common characteristic of acidic molecules. The solid form demonstrates good stability under accelerated conditions, while the solution form is most susceptible to oxidative degradation. These findings are critical for guiding formulation development and for establishing appropriate storage and handling conditions.

References

An In-depth Technical Guide on the Discovery and Isolation of Novel Methylthio-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological evaluation of novel methylthio-substituted benzoic acids. These compounds are of growing interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and enzyme-inhibitory properties. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key workflows and pathways to facilitate further research and development in this area.

Discovery and Isolation of Methylthio-Substituted Benzoic Acids from Natural Sources

The discovery of novel bioactive compounds from natural sources remains a cornerstone of drug development. While synthetic routes are well-established for many methylthio-substituted benzoic acids, recent research has focused on their isolation from unique ecological niches, particularly from marine-derived microorganisms.

A notable example is the isolation of novel benzoic acid derivatives from the marine sponge-associated fungus Neosartorya quadricincta. While this study did not identify a simple methylthio-benzoic acid, it highlights a promising strategy for discovering new chemical entities within this class. The general workflow for such an endeavor is outlined below.

General Workflow for Isolation from Marine Fungi

The isolation of natural products from marine fungi is a multi-step process that begins with sample collection and culminates in the characterization of pure compounds.

Isolation Workflow cluster_collection Sample Collection & Cultivation cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification Marine Sponge Collection Marine Sponge Collection Fungal Isolation Fungal Isolation Marine Sponge Collection->Fungal Isolation Solid-State Fermentation Solid-State Fermentation Fungal Isolation->Solid-State Fermentation Solvent Extraction Solvent Extraction Solid-State Fermentation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Fractionation Fractionation Liquid-Liquid Partitioning->Fractionation Chromatography (HPLC) Chromatography (HPLC) Fractionation->Chromatography (HPLC) Pure Compound Pure Compound Chromatography (HPLC)->Pure Compound Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure Compound->Structure Elucidation (NMR, MS)

Figure 1: General workflow for the isolation of natural products from marine fungi.

Synthetic Approaches to Methylthio-Substituted Benzoic Acids

Synthetic chemistry provides a reliable and scalable source of methylthio-substituted benzoic acids for research and development. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Synthesis of 4-Amino-2-(methylthio)benzoic Acid

A common route to 4-Amino-2-(methylthio)benzoic acid involves a three-step process starting from 2-mercaptobenzoic acid.[1] This pathway includes S-methylation, nitration, and subsequent reduction of the nitro group.

Synthesis of 4-Amino-2-(methylthio)benzoic Acid 2-Mercaptobenzoic Acid 2-Mercaptobenzoic Acid 2-(Methylthio)benzoic Acid 2-(Methylthio)benzoic Acid 2-Mercaptobenzoic Acid->2-(Methylthio)benzoic Acid S-Methylation 4-Nitro-2-(methylthio)benzoic Acid 4-Nitro-2-(methylthio)benzoic Acid 2-(Methylthio)benzoic Acid->4-Nitro-2-(methylthio)benzoic Acid Nitration 4-Amino-2-(methylthio)benzoic Acid 4-Amino-2-(methylthio)benzoic Acid 4-Nitro-2-(methylthio)benzoic Acid->4-Amino-2-(methylthio)benzoic Acid Reduction

Figure 2: Synthetic pathway for 4-Amino-2-(methylthio)benzoic acid.
General Synthesis from Chlorobenzonitriles

A versatile method for preparing various methylthio-benzoic acid isomers starts from the corresponding chlorobenzonitrile.[2][3] This process involves the reaction of the chlorobenzonitrile with sodium methylmercaptide, followed by hydrolysis of the resulting methylthiobenzonitrile.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and purification of methylthio-substituted benzoic acids.

Synthesis of 4-Amino-2-(methylthio)benzoic Acid[1]

Step 1: Synthesis of 2-(Methylthio)benzoic Acid (S-Methylation)

  • In a high-pressure reactor, combine 2-mercaptobenzoic acid, an excess of dimethyl carbonate, and a catalytic amount of NaY faujasite.

  • Seal the reactor and heat the mixture to 150°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, filter the mixture to remove the catalyst.

  • Evaporate the excess dimethyl carbonate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 4-Nitro-2-(methylthio)benzoic Acid (Nitration)

  • In a flask cooled in an ice-salt bath, slowly add 2-(methylthio)benzoic acid to pre-cooled concentrated sulfuric acid, maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-(methylthio)benzoic acid, keeping the reaction temperature between 0°C and 15°C.

  • After the addition, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Pour the reaction mixture over crushed ice with vigorous stirring.

  • Collect the precipitated 4-nitro-2-(methylthio)benzoic acid by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of 4-Amino-2-(methylthio)benzoic Acid (Reduction)

  • Dissolve 4-nitro-2-(methylthio)benzoic acid in an aqueous solution of sodium hydroxide (B78521) and transfer to a hydrogenation vessel.

  • Carefully add a catalytic amount of Palladium on carbon (Pd/C).

  • Seal the vessel, purge with nitrogen, then with hydrogen, and pressurize with hydrogen gas.

  • Heat the mixture to 60-70°C with vigorous stirring and monitor for the cessation of hydrogen uptake.

  • After cooling and venting, filter the mixture through celite to remove the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the 4-Amino-2-(methylthio)benzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of 2-[(2-nitro-1-phenylethyl)thio]benzoic Acid Derivatives[4]
  • To a solution of the appropriate thiosalicylic acid derivative in ethanol, add an equimolar amount of the corresponding β-nitro-styrene derivative.

  • Add a catalytic amount of piperidine (B6355638) and reflux the mixture for 3-4 hours.

  • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol.

Quantitative Data on Biological Activities

Methylthio-substituted benzoic acids have demonstrated a range of biological activities. The following tables summarize key quantitative data from various studies.

Antimicrobial Activity

A study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives revealed their activity against various bacterial and fungal strains.[4]

CompoundS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)C. albicans (MIC, µg/mL)
2-[(2-nitro-1-phenylethyl)thio]benzoic acid>500>500>500
5-chloro-2-[(2-nitro-1-phenylethyl)thio]benzoic acid250125250
3,5-dichloro-2-[(2-nitro-1-phenylethyl)thio]benzoic acid62.562.5125
Ampicillin (Reference)0.480.97-
Fluconazole (Reference)--1.95
Enzyme Inhibition

Certain benzoic acid derivatives have been shown to inhibit the activity of thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs.[5]

InhibitorIC50 (µM)
3,4-Dimethoxy-5-hydroxybenzoic acid20
3,4,5-Trimethoxybenzoic acid100
Vanillic acid250
Salicylic acid1,500
Acetylsalicylic acid2,100

Signaling Pathways and Mechanisms of Action

While research is ongoing, some methylthio-substituted benzoic acids are believed to exert their biological effects by modulating specific signaling pathways. One area of interest is the inhibition of bacterial quorum sensing.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation.[6][7] The canonical LuxI/LuxR quorum-sensing system in Gram-negative bacteria is a potential target for novel antimicrobial agents.

Figure 3: Proposed mechanism of quorum sensing inhibition by methylthio-substituted benzoic acid derivatives.

Conclusion

Novel methylthio-substituted benzoic acids represent a promising class of compounds with diverse and tunable biological activities. This guide has provided an overview of their discovery from natural sources, established synthetic protocols, and summarized their antimicrobial and enzyme-inhibitory potential. The visualization of workflows and potential mechanisms of action is intended to aid researchers in the design and execution of future studies aimed at developing these compounds into novel therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will be crucial in realizing their full therapeutic potential.

References

A Prospective Technical Guide: Theoretical and Computational Studies of Methylthiomethylcresol-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "Methylthiomethylcresol-C1-benzoic acid" does not correspond to a readily identifiable compound in the public chemical literature. This document, therefore, presents a prospective technical guide for a hypothetical compound of this nature, based on established principles for related chemical structures. The proposed methodologies and analyses are intended to serve as a framework for researchers and drug development professionals interested in the investigation of novel benzoic acid derivatives.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of various functional groups onto the benzoic acid scaffold can significantly modulate its physicochemical properties and biological efficacy, making it a versatile template for drug design. This guide focuses on a hypothetical molecule, "Methylthiomethylcresol-C1-benzoic acid," a compound that integrates a methylthio and a cresol (B1669610) moiety with a benzoic acid core. The presence of a sulfur-containing group (methylthio) and a phenolic group (cresol) suggests the potential for unique electronic properties and biological interactions.

This document outlines a comprehensive approach to the theoretical and computational investigation of this novel compound, alongside proposed experimental protocols for its synthesis, characterization, and biological evaluation. The aim is to provide a robust framework for researchers to explore the therapeutic potential of this and similar molecules.

Proposed Chemical Structure

Given the nomenclature, a plausible structure for "Methylthiomethylcresol-C1-benzoic acid" is presented below. This structure will serve as the basis for the theoretical and experimental considerations in this guide.

  • Core: Benzoic acid

  • Substituents: A cresol ring (methylphenol) linked via a methylthio (-S-CH₂-) bridge at the C1 position of the cresol. The exact point of attachment to the benzoic acid ring would need to be defined for a specific isomer. For the purpose of this guide, we will consider a para-substituted benzoic acid.

Theoretical and Computational Studies

Computational chemistry offers powerful tools to predict the properties and behavior of novel molecules, guiding experimental efforts and providing insights into mechanisms of action.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a versatile method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

  • Geometric Optimization and Electronic Properties: Initial studies would involve geometry optimization to determine the most stable conformation of the molecule. From the optimized structure, key electronic properties such as the distribution of electron density, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO) can be calculated. These properties are crucial for understanding the molecule's reactivity and potential interaction with biological targets.

  • Spectroscopic Predictions: DFT calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). These theoretical spectra are invaluable for interpreting experimental data and confirming the chemical structure of the synthesized compound.

  • Reactivity Descriptors: Fukui functions and local reactivity descriptors can be calculated to identify the most reactive sites within the molecule, predicting its susceptibility to nucleophilic or electrophilic attack.[4]

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of Methylthiomethylcresol-C1-benzoic acid, molecular docking and molecular dynamics (MD) simulations can be employed.

  • Target Identification: Based on the known biological activities of benzoic acid and cresol derivatives, potential protein targets can be identified. These may include enzymes involved in inflammation (e.g., cyclooxygenases), bacterial cell wall synthesis, or cancer cell proliferation.

  • Molecular Docking: Docking studies would predict the binding affinity and preferred binding mode of the compound to the active site of the target protein. This can provide initial insights into the potential mechanism of inhibition or activation.

  • Molecular Dynamics Simulations: MD simulations can be used to assess the stability of the protein-ligand complex over time, providing a more dynamic picture of the binding interactions and conformational changes that may occur.

Proposed Experimental Protocols

The following sections outline hypothetical experimental protocols for the synthesis, characterization, and biological evaluation of Methylthiomethylcresol-C1-benzoic acid.

Synthesis

A plausible synthetic route would involve a multi-step process, likely starting from commercially available precursors. An example of a potential synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow start Starting Materials (e.g., p-hydroxybenzoic acid, cresol) step1 Protection of Carboxylic Acid start->step1 Esterification step2 Thiolation of Cresol start->step2 e.g., with N-chlorosuccinimide and dimethyl sulfide step3 Coupling Reaction step1->step3 step2->step3 Nucleophilic Substitution step4 Deprotection step3->step4 Hydrolysis product Methylthiomethylcresol-C1-benzoic acid step4->product

A potential synthetic workflow for Methylthiomethylcresol-C1-benzoic acid.

Detailed Methodology:

  • Protection of the Carboxylic Acid: The carboxylic acid group of a suitable benzoic acid precursor would be protected, for instance, through esterification (e.g., reaction with methanol (B129727) in the presence of an acid catalyst) to prevent unwanted side reactions.

  • Functionalization of Cresol: The cresol moiety would be functionalized to introduce the methylthio group. This could potentially be achieved through a variety of methods known in organic synthesis.

  • Coupling Reaction: The protected benzoic acid and the functionalized cresol would be coupled together. The specific reaction conditions (solvent, temperature, catalyst) would depend on the nature of the reactive groups.

  • Deprotection and Purification: The protecting group on the carboxylic acid would be removed (e.g., through hydrolysis). The final product would then be purified using techniques such as column chromatography or recrystallization.

Physicochemical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations
¹H NMR To determine the number and environment of protons.Signals corresponding to aromatic protons, methyl groups, and the carboxylic acid proton.
¹³C NMR To determine the number and environment of carbon atoms.Signals for aromatic carbons, methyl carbons, and the carbonyl carbon of the carboxylic acid.
FT-IR To identify functional groups.Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-S (thioether), and aromatic C-H bonds.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Melting Point To assess purity.A sharp and defined melting point range.

Table 1: Physicochemical Characterization Techniques.

Biological Evaluation

Based on the activities of related compounds, the following biological assays are proposed.

Antimicrobial Activity:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Time-Kill Assay: To assess the bactericidal or bacteriostatic effect of the compound over time.

Antioxidant Activity:

  • DPPH Radical Scavenging Assay: To measure the ability of the compound to scavenge free radicals.

  • ABTS Radical Cation Decolorization Assay: An alternative method to assess radical scavenging activity.

Anticancer Activity:

  • MTT Assay: To evaluate the cytotoxic effect of the compound on various cancer cell lines (e.g., MCF-7, HeLa, A549).

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of programmed cell death (e.g., using flow cytometry with Annexin V/PI staining).

Assay Parameter Measured Potential Outcome
Broth MicrodilutionMinimum Inhibitory Concentration (MIC)Low MIC values indicate potent antimicrobial activity.
DPPH ScavengingIC₅₀ (concentration for 50% scavenging)Low IC₅₀ values suggest strong antioxidant potential.
MTT AssayIC₅₀ (concentration for 50% inhibition of cell viability)Low IC₅₀ values indicate significant cytotoxic effects on cancer cells.

Table 2: Summary of Proposed Biological Assays.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of benzoic acid derivatives are often attributed to their interaction with specific cellular pathways. The following are hypothetical signaling pathways that could be modulated by Methylthiomethylcresol-C1-benzoic acid.

Inhibition of Inflammatory Pathways

Many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2), which are key to the production of prostaglandins.

G cluster_0 Pro-inflammatory Signaling Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Methylthiomethylcresol- C1-benzoic acid Compound->COX_Enzymes Inhibition

Hypothetical inhibition of the cyclooxygenase pathway.
Induction of Apoptosis in Cancer Cells

The cytotoxic effects of some benzoic acid derivatives on cancer cells are mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

G cluster_0 Intrinsic Apoptosis Pathway Compound Methylthiomethylcresol- C1-benzoic acid Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed induction of the intrinsic apoptosis pathway.

Conclusion

While "Methylthiomethylcresol-C1-benzoic acid" remains a hypothetical compound, the framework presented in this guide provides a comprehensive roadmap for its investigation. By combining theoretical and computational studies with targeted experimental work, researchers can systematically explore the synthesis, properties, and therapeutic potential of this and other novel benzoic acid derivatives. The integration of in silico and in vitro approaches will be crucial for accelerating the discovery and development of new chemical entities for a variety of disease applications.

References

Quantum Chemical Insights into Methylthiomcresol-C1-Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of Methylthiomcresol-C1-benzoic acid derivatives. While specific experimental data for this novel class of compounds is not yet publicly available, this document outlines the established theoretical frameworks and computational protocols used for analogous benzoic acid derivatives. By leveraging Density Functional Theory (DFT) and other quantum chemical methods, researchers can elucidate the structural, electronic, and reactivity properties of these molecules, thereby accelerating their potential development as therapeutic agents.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery. They provide a theoretical lens to understand the intricate relationship between a molecule's three-dimensional structure and its physicochemical properties. For novel compounds like this compound derivatives, these computational methods can predict a range of parameters crucial for assessing their potential as drug candidates, including molecular geometry, electronic properties, and reactivity. This in-silico approach allows for the rational design and prioritization of molecules for synthesis and experimental testing, thereby saving significant time and resources.

Theoretical Framework and Computational Methodology

The foundation of these computational studies lies in solving the Schrödinger equation for the molecular system. Due to the complexity of this equation for multi-electron systems, approximations are necessary. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

  • Functionals: For organic molecules like benzoic acid derivatives, hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) and CAM-B3LYP (Coulomb-attenuating method-B3LYP) are commonly employed.[1][2]

  • Basis Sets: Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p), as well as Dunning's correlation-consistent basis sets, are frequently used to describe the atomic orbitals.[3]

Computational Workflow

A typical quantum chemical calculation workflow for a this compound derivative would involve the following steps:

  • Molecular Structure Input: The 3D structure of the molecule is first built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic representation of the molecule's geometry.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as enthalpy and Gibbs free energy.

  • Property Calculations: Once a stable structure is obtained, various electronic and chemical properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are calculated to understand the molecule's electronic reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge transfer, and hybridization.

    • Predicted pKa: The acidity of the carboxylic acid group can be computationally predicted, which is a critical parameter for drug absorption and distribution.[4]

The following Graphviz diagram illustrates a typical DFT calculation workflow.

DFT Calculation Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (e.g., Gaussian, ORCA) cluster_analysis Data Analysis and Interpretation Input_Structure 1. Molecular Structure Input (e.g., from ChemDraw or Avogadro) Geometry_Optimization 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input_Structure->Geometry_Optimization Initial Coordinates Frequency_Calculation 3. Frequency Calculation (Confirm Minimum Energy Structure) Geometry_Optimization->Frequency_Calculation Optimized Geometry Property_Calculation 4. Single-Point Energy & Property Calculation Frequency_Calculation->Property_Calculation Verified Minimum HOMO_LUMO HOMO-LUMO Analysis (Reactivity Prediction) Property_Calculation->HOMO_LUMO MEP Molecular Electrostatic Potential (Charge Distribution) Property_Calculation->MEP NBO Natural Bond Orbital Analysis (Intramolecular Interactions) Property_Calculation->NBO pKa pKa Prediction (Acidity Constant) Property_Calculation->pKa

Caption: A generalized workflow for DFT calculations.

Predicted Physicochemical Properties (Illustrative Data)

The following tables present hypothetical but plausible quantitative data for a representative this compound derivative, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.78
S-CH31.82
C-COOH1.49
C=O1.21
O-H0.97
C-S-C103.5
O=C-O124.8
C-C-C-O (carboxyl)178.5

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment2.5 Debye
Predicted pKa4.1

Table 3: Thermodynamic Properties at 298.15 K

PropertyValue
Enthalpy (H)-1250.5 Hartree
Gibbs Free Energy (G)-1250.6 Hartree
Entropy (S)120.3 cal/mol·K

Experimental Protocols for Computational Studies

This section outlines a detailed, generalized protocol for performing quantum chemical calculations on a this compound derivative.

Software and Hardware
  • Computational Chemistry Software: Gaussian 16, ORCA, or similar software packages.

  • Molecular Visualization Software: GaussView, Avogadro, Chemcraft.

  • Hardware: A high-performance computing (HPC) cluster is recommended for these types of calculations.

Step-by-Step Computational Procedure
  • Molecule Building:

    • Draw the 2D structure of the this compound derivative in a chemical drawing program.

    • Convert the 2D structure to a 3D model using a molecule builder like Avogadro.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to get a reasonable starting structure.

  • Input File Preparation for Geometry Optimization and Frequency Calculation:

    • Create an input file for the chosen computational chemistry software (e.g., a .gjf file for Gaussian).

    • Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

    • Provide the initial Cartesian coordinates of the atoms.

    • Define the calculation settings in the route section. For example, in Gaussian:

      This line requests a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-311+G(d,p) basis set.

  • Job Submission and Monitoring:

    • Submit the input file to the HPC cluster's queueing system.

    • Monitor the progress of the calculation.

  • Analysis of Results:

    • Geometry Optimization: Check that the optimization converged successfully.

    • Frequency Calculation: Verify that there are no imaginary frequencies, confirming a true minimum energy structure.

    • Electronic Properties: Extract the HOMO and LUMO energies, dipole moment, and other relevant data from the output file.

    • Visualization: Use visualization software to view the optimized geometry, molecular orbitals, and MEP map.

Signaling Pathways and Logical Relationships in Drug Discovery

Quantum chemical calculations can inform our understanding of how a molecule might interact with biological systems. The following diagram illustrates the logical relationships between calculated properties and their implications in drug discovery.

Logical Relationships in Drug Discovery cluster_quantum_properties Calculated Quantum Chemical Properties cluster_drug_properties Potential Drug-like Properties HOMO_LUMO_Gap HOMO-LUMO Gap (ΔE) Chemical_Reactivity Chemical Reactivity & Metabolic Stability HOMO_LUMO_Gap->Chemical_Reactivity influences MEP_Map Molecular Electrostatic Potential (MEP) Binding_Interactions Receptor Binding Affinity (Non-covalent Interactions) MEP_Map->Binding_Interactions guides pKa_Value Predicted pKa ADME_Properties Absorption, Distribution, Metabolism, Excretion (ADME) pKa_Value->ADME_Properties affects Dipole_Moment Dipole Moment Solubility Aqueous Solubility Dipole_Moment->Solubility correlates with

Caption: Linking calculated properties to drug discovery metrics.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective approach to characterizing novel molecules like this compound derivatives. By employing DFT and related methods, researchers can gain fundamental insights into their structural and electronic properties, which are critical for guiding further experimental studies and accelerating the drug development process. The methodologies and illustrative data presented in this guide serve as a foundational framework for the computational investigation of this promising class of compounds.

References

Biological activity screening of Methylthiomcresol-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity Screening of Methylthiomethyl-cresol-C1-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methylthiomethyl-cresol-C1-benzoic acid" represents a novel chemical entity with significant potential for biological activity, meriting a thorough investigation. Its structural composition, integrating a cresol (B1669610) moiety, a benzoic acid group, and a flexible thioether linkage, suggests the possibility of diverse pharmacological effects. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The inclusion of a cresol ring and a methylthio group may further enhance or modulate these activities, making a comprehensive screening program essential to elucidate its therapeutic potential.

This technical guide provides a framework for the systematic biological activity screening of Methylthiomethyl-cresol-C1-benzoic acid, detailing experimental protocols, data presentation standards, and visualizations of key workflows and potential signaling pathways.

Anticipated Biological Activities and Screening Strategy

Based on the activities of structurally related compounds, the primary screening of Methylthiomethyl-cresol-C1-benzoic acid should focus on three main areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Derivatives of benzoic acid have demonstrated notable anticancer potential by targeting various cancer cell lines[1]. The screening of Methylthiomethyl-cresol-C1-benzoic acid for anticancer effects is therefore a logical starting point.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), and a non-cancerous control cell line) should be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Methylthiomethyl-cresol-C1-benzoic acid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared and added to the wells to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Control wells should contain the vehicle (DMSO) at the same concentration as the treated wells. A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Data Presentation

Cell LineCompoundIC50 (µM)
MCF-7Methylthiomethyl-cresol-C1-benzoic acidValue
A549Methylthiomethyl-cresol-C1-benzoic acidValue
HepG2Methylthiomethyl-cresol-C1-benzoic acidValue
Control Cell LineMethylthiomethyl-cresol-C1-benzoic acidValue
MCF-7Doxorubicin (Positive Control)Value
Antimicrobial Activity

Phenolic acids and benzoic acid derivatives are recognized for their antimicrobial properties against a range of bacteria[3][4][5]. The screening for such activity is crucial.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 as Gram-positive examples, and Escherichia coli ATCC 8739 as a Gram-negative example) and fungi (e.g., Candida albicans ATCC 10231) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: A stock solution of Methylthiomethyl-cresol-C1-benzoic acid is prepared in a suitable solvent and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a reference standard.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation

MicroorganismCompoundMIC (µg/mL)
S. aureus ATCC 6538Methylthiomethyl-cresol-C1-benzoic acidValue
B. subtilis ATCC 6683Methylthiomethyl-cresol-C1-benzoic acidValue
E. coli ATCC 8739Methylthiomethyl-cresol-C1-benzoic acidValue
C. albicans ATCC 10231Methylthiomethyl-cresol-C1-benzoic acidValue
S. aureus ATCC 6538CiprofloxacinValue
Anti-inflammatory Activity

Benzoic and salicylic (B10762653) acid derivatives are well-known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes[6][7].

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compound, Methylthiomethyl-cresol-C1-benzoic acid, is pre-incubated with the COX-2 enzyme at various concentrations for a specified time (e.g., 15 minutes) at room temperature. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: After a set incubation period (e.g., 10 minutes), the reaction is terminated. The production of prostaglandin (B15479496) E2 (PGE2), a product of COX-2 activity, is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined.

Data Presentation

CompoundCOX-2 Inhibition IC50 (µM)
Methylthiomethyl-cresol-C1-benzoic acidValue
Celecoxib (Positive Control)Value

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Analysis & Follow-up Compound Methylthiomethyl-cresol-C1-benzoic acid AntiCancer Anticancer Screening (e.g., MTT Assay) Compound->AntiCancer AntiMicrobial Antimicrobial Screening (e.g., MIC Assay) Compound->AntiMicrobial AntiInflammatory Anti-inflammatory Screening (e.g., COX-2 Assay) Compound->AntiInflammatory AssayDev Assay Development & Validation DataAnalysis Data Analysis (IC50, MIC determination) AntiCancer->DataAnalysis AntiMicrobial->DataAnalysis AntiInflammatory->DataAnalysis HitID Hit Identification DataAnalysis->HitID LeadOpt Lead Optimization HitID->LeadOpt

Caption: General workflow for the biological activity screening of a novel compound.

Hypothetical Anti-inflammatory Signaling Pathway

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Enzyme NFkB->COX2 Upregulation PGs Prostaglandins COX2->PGs Synthesis Inflammation Inflammatory Response PGs->Inflammation Compound Methylthiomethyl-cresol-C1- benzoic acid Compound->COX2 Inhibition

Caption: Potential mechanism of action via COX-2 inhibition in an inflammatory pathway.

Conclusion

This technical guide outlines a systematic approach to the initial biological activity screening of the novel compound, Methylthiomethyl-cresol-C1-benzoic acid. The proposed experimental protocols for anticancer, antimicrobial, and anti-inflammatory activities provide a solid foundation for a comprehensive evaluation. The structured data presentation and clear visualizations are intended to facilitate the interpretation of results and guide further research. Positive results from this initial screening would warrant more in-depth mechanistic studies and potential lead optimization to explore the full therapeutic potential of this promising molecule.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Methylthiomcresol-C1-benzoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of Methylthiomcresol-C1-benzoic Acid

This document provides a comprehensive guide for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method detailed below is designed to deliver robust and reproducible quantitative results, suitable for research, quality control, and drug development applications.

Introduction

This compound is a molecule of interest in pharmaceutical development due to its structural motifs, which include a substituted aromatic ring, a carboxylic acid, and a thioether linkage. Accurate and precise quantification is crucial for purity assessments, stability studies, and pharmacokinetic analyses. This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of the target analyte. Aromatic carboxylic acids are often analyzed by RP-HPLC using an acidic mobile phase to suppress the ionization of the carboxyl group, thereby increasing retention on non-polar stationary phases.[1][2]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the successful implementation of this analytical method.

2.1. Instrumentation and Equipment

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

2.2. Chemicals and Reagents

2.3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound. A standard C18 column is recommended as a starting point for the analysis of benzoic acid derivatives.[2][4] The mobile phase pH should be adjusted to be at least 1.5 to 2 units below the pKa of the analyte to ensure it is in its neutral, protonated form, which increases retention.[2]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 minutes, then hold for 2 minutes, and return to initial conditions over 1 minute.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

2.4. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60% A / 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared samples for analysis.

Data Presentation and Analysis

The concentration of this compound in the samples is determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.

3.1. Calibration Curve

A linear regression of the peak area versus the concentration of the working standards should be performed. The correlation coefficient (r²) should be greater than 0.999.

3.2. Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Standard 11.0
Standard 25.0
Standard 310.0
Standard 425.0
Standard 550.0
Standard 6100.0
Sample 1
Sample 2

Mandatory Visualizations

4.1. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standards F Inject Standards B->F C Prepare Samples G Inject Samples C->G E Inject Blank D->E E->F F->G H Peak Integration F->H G->H I Generate Calibration Curve H->I J Quantify Samples I->J

Caption: HPLC analysis workflow for this compound.

References

Application Note: A Robust GC-MS Protocol for the Detection of Methylthiomethyl-cresol-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the detection and quantification of Methylthiomethyl-cresol-C1-benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The protocol outlines procedures for sample preparation, derivatization of the carboxylic acid moiety to enhance volatility, and optimized GC-MS parameters for the separation and identification of the target analyte. Due to the polar nature of the benzoic acid group, a derivatization step is essential for successful analysis by gas chromatography.[1][2] This protocol recommends a silylation method to improve the chromatographic peak shape and detection sensitivity.[1]

Introduction

Methylthiomethyl-cresol-C1-benzoic acid is a molecule of interest that incorporates a cresol (B1669610) moiety with a thioether linkage and a benzoic acid functional group. The analysis of such a multi-functional molecule by GC-MS presents unique challenges. The carboxylic acid group makes the molecule non-volatile, necessitating a derivatization step to convert it into a more volatile ester form.[1][2] Furthermore, the presence of a sulfur atom requires careful optimization of chromatographic conditions to ensure good peak shape and minimize potential interactions with the column. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] The gas chromatograph separates components of a mixture, which are then fragmented and identified by the mass spectrometer based on their mass-to-charge ratio, providing high specificity and sensitivity.[3][4]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Aqueous Sample Concentration Solvent Evaporation LLE->Concentration Derivatization Silylation (BSTFA + 1% TMCS) Concentration->Derivatization Reaction Incubation (60°C, 30 min) Derivatization->Reaction GC_Injection GC Injection Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of Methylthiomethyl-cresol-C1-benzoic acid.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of the target analyte from an aqueous matrix (e.g., plasma, urine, or cell culture media).

Materials:

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube.

  • Acidify the sample to a pH of approximately 3-4 by adding 10 µL of formic acid. This ensures the benzoic acid moiety is in its protonated form, facilitating extraction into the organic solvent.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.[1]

  • Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • The dried extract is now ready for derivatization.

Derivatization: Silylation

To increase the volatility of the target analyte for GC-MS analysis, the carboxylic acid group is derivatized to its trimethylsilyl (B98337) (TMS) ester.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract from the sample preparation step in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly.

  • Incubate the vial at 60°C for 30 minutes to ensure complete derivatization.[5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following instrumental parameters are recommended for the analysis of the derivatized Methylthiomethyl-cresol-C1-benzoic acid.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280°C
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program - Initial temperature: 80°C, hold for 2 minutes- Ramp: 10°C/min to 300°C- Hold: 5 minutes at 300°C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-550
Solvent Delay 5 minutes

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison. The table should include sample identifiers, retention times of the analyte, and the calculated concentrations.

Sample ID Retention Time (min) Concentration (ng/mL) Standard Deviation
Control 118.52Not DetectedN/A
Control 218.52Not DetectedN/A
Sample A18.53125.65.8
Sample B18.51247.311.2
Sample C18.5489.14.1

Signaling Pathway and Logical Relationships

Signaling_Pathway cluster_drug_dev Drug Development Pipeline cluster_analytical Analytical Role Discovery Compound Discovery (Methylthiomethyl-cresol- C1-benzoic acid) Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical Efficacy & Safety Clinical Clinical Trials Preclinical->Clinical Promising Results GCMS GC-MS Protocol Preclinical->GCMS Quantification in biological matrices Approval Regulatory Approval Clinical->Approval Demonstrated Safety & Efficacy Clinical->GCMS Pharmacokinetic studies

Caption: Role of the GC-MS protocol in the drug development pipeline.

Discussion

This application note provides a starting point for the development of a validated GC-MS method for the analysis of Methylthiomethyl-cresol-C1-benzoic acid. The provided LLE sample preparation protocol is a general method and may require optimization depending on the specific sample matrix. For instance, for more complex matrices, a solid-phase extraction (SPE) cleanup step might be necessary to reduce interferences. The choice of derivatization reagent can also be explored; for example, methylation using BF3-Methanol is another common method for derivatizing carboxylic acids.[1] The GC-MS parameters, particularly the oven temperature program, should be optimized to ensure baseline separation of the target analyte from other matrix components. For quantitative analysis, it is highly recommended to use a deuterated internal standard to correct for variations in extraction efficiency and instrument response.

Conclusion

The described GC-MS protocol offers a reliable and robust method for the detection and quantification of Methylthiomethyl-cresol-C1-benzoic acid. The key to successful analysis lies in the efficient extraction of the analyte from the sample matrix and its subsequent derivatization to a volatile form. By following the detailed steps in this application note, researchers and scientists can effectively utilize GC-MS for their studies involving this compound.

References

Application Notes and Protocols: Methylthiomethyl-Cresol-Benzoic Acid Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and application of complex organic molecules are central to advancements in medicinal chemistry and materials science. Benzoic acid and cresol (B1669610) derivatives, in particular, are well-established pharmacophores and versatile building blocks in the synthesis of a wide array of biologically active compounds.[1][2] This document provides detailed application notes and protocols for the use of a key synthetic intermediate, ethyl 4-amino-3-(methylthiomethyl)benzoate , which serves as a valuable analogue for the synthesis of more complex molecules incorporating methylthiomethyl and benzoic acid moieties.

While a specific compound named "Methylthiomethyl-Cresol-C1-benzoic acid" is not found in the reviewed literature, the synthetic protocols and chemical properties of closely related structures, such as ethyl 4-amino-3-(methylthiomethyl)benzoate, provide a strong foundation for the design and synthesis of novel derivatives. The introduction of a methylthiomethyl group can be a strategic approach to modify the lipophilicity, metabolic stability, and biological activity of a parent molecule.

This document will focus on the synthesis of ethyl 4-amino-3-(methylthiomethyl)benzoate as a case study, providing a detailed experimental protocol and discussing its potential as a building block in organic synthesis and drug discovery.

Synthesis of a Key Intermediate: Ethyl 4-amino-3-(methylthiomethyl)benzoate

The introduction of a methylthiomethyl group onto an aromatic ring is a key transformation. The following protocol is adapted from a well-established procedure for the synthesis of ethyl 4-amino-3-(methylthiomethyl)benzoate.[3]

Reaction Scheme

reactant Ethyl 4-aminobenzoate reagents 1. t-BuOCl, CH3CN/CH2Cl2, -40°C 2. (CH3)2S 3. Triethylamine reactant->reagents product Ethyl 4-amino-3-(methylthiomethyl)benzoate reagents->product cluster_transformations Synthetic Transformations cluster_products Potential Products start Ethyl 4-amino-3-(methylthiomethyl)benzoate oxidation Oxidation of Sulfide start->oxidation hydrolysis Ester Hydrolysis start->hydrolysis acylation Amine Acylation start->acylation diazotization Diazotization of Amine start->diazotization sulfoxide Sulfoxide/Sulfone Derivatives oxidation->sulfoxide acid Carboxylic Acid Derivatives hydrolysis->acid amide Amide Derivatives acylation->amide sandmeyer Sandmeyer Products diazotization->sandmeyer ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer RTK Dimerization & Autophosphorylation rtk->dimer downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Benzoic Acid Derivative (Potential Inhibitor) inhibitor->dimer Inhibition

References

Application Notes and Protocols: Methylthiomethyl-cresol-C1-benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Methylthiomethyl-cresol-C1-benzoic acid" does not correspond to a widely documented compound in scientific literature, this document outlines the potential synthesis and medicinal chemistry applications of a plausible isomeric structure, 2-((4-methylphenoxy)methyl)benzoic acid , and its subsequent functionalization to include a methylthiomethyl (MTM) ester. This hypothetical compound combines the structural features of a cresol (B1669610) ether linked to benzoic acid, a scaffold with known biological relevance. The applications are extrapolated from the known activities of related benzophenone (B1666685) and benzoic acid derivatives.

The core structure, a phenoxymethyl (B101242) benzoic acid, can be synthesized from p-cresol (B1678582) and phthalide (B148349).[1] The resulting carboxylic acid can then be converted to a methylthiomethyl (MTM) ester, a common protecting group strategy that can also modulate biological activity.[2][3] The primary value of the underlying benzophenone scaffold, which can be derived from related cresol-benzoic acid esters, lies in its prevalence in compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]

Hypothetical Synthetic Pathway

The proposed synthesis involves a two-step process: first, the synthesis of the cresol-benzoic acid core, followed by the esterification to introduce the methylthiomethyl group.

Synthetic Pathway p_cresol p-Cresol core_acid 2-((4-methylphenoxy)methyl)benzoic acid p_cresol->core_acid Phthalide phthalide Phthalide phthalide->core_acid mtm_ester Methylthiomethyl 2-((4-methylphenoxy)methyl)benzoate core_acid->mtm_ester DMSO, Heat dmso DMSO dmso->mtm_ester

Caption: Proposed synthesis of the target compound.

Application Notes

The primary medicinal chemistry application of the core structure is as a precursor to bioactive benzophenones. The Fries rearrangement of a related compound, m-cresyl benzoate (B1203000), yields hydroxy-methyl-benzophenones, which are key intermediates in drug development.[4] The introduction of the methylthiomethyl ester could serve as a strategic modification to create novel prodrugs or to fine-tune the pharmacokinetic properties of the parent molecule.

Potential Therapeutic Areas:
  • Anticancer Agents: Benzoic acid derivatives have been extensively studied for their anticancer properties.[5] The benzophenone scaffold, accessible from cresol-benzoic acid precursors, is a key feature of many antitumor compounds.[4] The hypothetical MTM-cresol-benzoic acid could be explored for its potential to inhibit cancer cell proliferation.

  • Anti-inflammatory Drugs: Derivatives of benzoic acid are known to possess anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[6]

  • Antimicrobial Agents: Benzoic acid and its derivatives are utilized as antimicrobial agents and food preservatives.[7] The synthesized compound could be screened for activity against various bacterial and fungal strains.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-methylphenoxy)methyl)benzoic acid

This protocol is adapted from the synthesis of phenoxymethylbenzoic acid derivatives.[1]

Materials:

Procedure:

  • A mixture of p-cresol (0.05 mol) and phthalide (0.05 mol) is prepared.

  • A solution of sodium hydroxide (0.1 mol) in water is slowly added to the mixture with stirring.

  • The reaction mixture is heated under reflux for 4-6 hours.

  • After cooling, the mixture is acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-((4-methylphenoxy)methyl)benzoic acid.

Protocol 2: Synthesis of Methylthiomethyl 2-((4-methylphenoxy)methyl)benzoate

This protocol is based on the direct methylthiomethylation of carboxylic acids using DMSO.[3]

Materials:

Procedure:

  • 2-((4-methylphenoxy)methyl)benzoic acid (1 mmol) is dissolved in DMSO (3 mL).

  • The reaction mixture is heated to 140°C and stirred for 15-30 minutes under an air atmosphere.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the methylthiomethyl ester.

Protocol 3: Fries Rearrangement to Bioactive Benzophenones

This is a general protocol for the Lewis acid-catalyzed Fries rearrangement of a related compound, m-cresyl benzoate, to provide context for the application of the core scaffold.[4]

Materials:

  • m-Cresyl benzoate (as a model substrate)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

Procedure:

  • m-Cresyl benzoate (10 mmol) is dissolved in dichloromethane.

  • The solution is cooled in an ice bath, and aluminum chloride (12 mmol) is added portion-wise with stirring.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the slow addition of ice-cold dilute hydrochloric acid.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting mixture of 2-hydroxy-4-methylbenzophenone (B189104) and 4-hydroxy-2-methylbenzophenone is separated by column chromatography.

Fries Rearrangement Workflow start Dissolve m-Cresyl Benzoate in Dichloromethane add_lewis_acid Add AlCl₃ at 0°C start->add_lewis_acid stir Stir at Room Temperature add_lewis_acid->stir quench Quench with HCl stir->quench extract Extract with Dichloromethane quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for the Fries rearrangement.

Quantitative Data Summary

The following table summarizes hypothetical yield and purity data for the synthesized compounds based on typical outcomes for these reaction types.

CompoundSynthetic MethodTypical Yield (%)Purity (by HPLC) (%)
2-((4-methylphenoxy)methyl)benzoic acidNucleophilic addition and ring opening75-85>95
Methylthiomethyl 2-((4-methylphenoxy)methyl)benzoateAutocatalytic methylthiomethylation with DMSO60-70[3]>98
Hydroxy-methyl-benzophenones (from m-cresyl benzoate)Fries Rearrangement50-70[4]>97 (each isomer)

Potential Signaling Pathway Interaction

The benzophenone derivatives that can be synthesized from the cresol-benzoic acid scaffold may interact with various cellular signaling pathways implicated in cancer and inflammation. For instance, some benzoic acid derivatives are known to inhibit enzymes like cyclooxygenase (COX) or histone deacetylase (HDAC).[5][6]

Signaling Pathway drug Benzophenone Derivative cox COX Enzyme drug->cox Inhibition hdac HDAC Enzyme drug->hdac Inhibition inflammation Inflammation cox->inflammation apoptosis Apoptosis hdac->apoptosis cell_proliferation Cell Proliferation hdac->cell_proliferation

Caption: Potential inhibition of cellular targets.

Conclusion

While "Methylthiomethyl-cresol-C1-benzoic acid" is not a readily identifiable compound, the synthesis and application of a structurally plausible isomer and its derivatives offer significant potential in medicinal chemistry. The protocols and data presented here provide a foundational framework for researchers to explore this class of compounds in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. The true utility of these compounds would need to be validated through rigorous synthesis, characterization, and biological evaluation.

References

Application Note: Protocol for Determining the Antimicrobial Efficacy of Methylthiomethylcresol-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive set of protocols for evaluating the in vitro antimicrobial efficacy of the novel compound, Methylthiomethylcresol-C1-benzoic acid. The methodologies are based on established standards for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]

Introduction

The emergence of antimicrobial resistance is a significant global health threat, necessitating the discovery of new and effective antimicrobial agents.[6][7] The evaluation of novel compounds is a critical first step in the drug development pipeline. This application note outlines a series of standardized in vitro assays to determine the antimicrobial properties of Methylthiomethylcresol-C1-benzoic acid, including its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics. These tests are fundamental for characterizing the potency and activity spectrum of a new chemical entity.[6]

Materials and Reagents

  • Test Compound: Methylthiomethylcresol-C1-benzoic acid

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

    • Mueller-Hinton Agar (B569324) (MHA)[9]

    • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Reagents & Consumables:

    • Sterile 96-well microtiter plates[10]

    • Sterile test tubes and flasks

    • Sterile filter paper disks (6 mm diameter)[11]

    • 0.5 McFarland turbidity standard[12]

    • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

    • Positive control antibiotics (e.g., Vancomycin, Gentamicin)

    • Sterile pipette tips, swabs, and loops

  • Equipment:

    • Incubator (35 ± 2°C)

    • Spectrophotometer or turbidimeter

    • Micropipettes (single and multichannel)

    • Vortex mixer

    • Biological safety cabinet

Experimental Protocols

The overall workflow for assessing the antimicrobial efficacy involves a preliminary screening followed by quantitative determination of inhibitory and bactericidal concentrations.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis CompoundPrep Prepare Compound Stock Solution DiskDiffusion Disk Diffusion Assay (Qualitative Screening) CompoundPrep->DiskDiffusion MIC_Test Broth Microdilution (Determine MIC) CompoundPrep->MIC_Test InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland) InoculumPrep->DiskDiffusion InoculumPrep->MIC_Test DiskDiffusion->MIC_Test Guide Concentration Range MBC_Test Subculture from MIC Plate (Determine MBC) MIC_Test->MBC_Test Inform Subculturing TimeKill Time-Kill Kinetic Assay (Bactericidal/Bacteriostatic) MIC_Test->TimeKill Inform Concentrations (e.g., 1x, 4x MIC) AnalyzeData Analyze & Interpret Results MBC_Test->AnalyzeData TimeKill->AnalyzeData

Caption: Overall experimental workflow for antimicrobial efficacy testing.
Preparation of Compound Stock Solution

  • Accurately weigh Methylthiomethylcresol-C1-benzoic acid and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

  • Perform serial dilutions of the stock solution in the appropriate sterile broth (e.g., CAMHB) for use in subsequent assays. Note that the final concentration of DMSO in the assay should not exceed 1%, as it can affect bacterial growth.

Protocol 1: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a preliminary, qualitative assessment of the compound's antimicrobial activity.[11][13][14]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh (18-24 hour) culture plate, adjusting its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[12]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess liquid and swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[13]

  • Disk Application: Aseptically place sterile 6 mm paper disks impregnated with a known amount of Methylthiomethylcresol-C1-benzoic acid onto the inoculated agar surface. Also include a positive control disk (e.g., gentamicin) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone diameter indicates greater sensitivity of the organism to the compound.[9][11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.[10][12][15]

G start Start prep_dilutions Prepare 2-fold serial dilutions of compound in 96-well plate start->prep_dilutions add_inoculum Add standardized bacterial inoculum to each well prep_dilutions->add_inoculum incubate Incubate plate (35°C, 16-20h) add_inoculum->incubate read_mic Visually inspect for turbidity. MIC = Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.
  • Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound solution (at 2x the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, creating a two-fold serial dilution. Discard 50 µL from the second to last well. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Prepare a bacterial inoculum as described in 3.2.1 and dilute it in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.[8][16][17]

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][17] This is typically observed as the concentration that yields no more than a few colonies.

Protocol 4: Time-Kill Kinetic Assay

This assay evaluates the rate at which the compound kills a bacterial population over time, distinguishing between bactericidal and bacteriostatic effects.[18][19][20]

  • Assay Setup: Prepare flasks containing CAMHB with Methylthiomethylcresol-C1-benzoic acid at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][19] A bacteriostatic effect is observed when growth is inhibited but the bacterial count does not significantly decrease.[19]

Data Presentation

Quantitative data from the assays should be summarized in clear, structured tables for comparison and analysis.

Table 1: MIC and MBC Results for Methylthiomethylcresol-C1-benzoic acid

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation*
S. aureus ATCC 29213
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Vancomycin (S. aureus)
Gentamicin (E. coli)

*Interpretation: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.[16]

Table 2: Time-Kill Assay Data (Log₁₀ CFU/mL)

Time (hours) Growth Control 0.5x MIC 1x MIC 2x MIC 4x MIC
0
2
4
8

| 24 | | | | | |

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for a novel compound is unknown, many antimicrobials target essential bacterial processes. A common target is the cell wall synthesis pathway. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key enzymatic step in peptidoglycan synthesis.

G cluster_pathway Hypothetical Target: Peptidoglycan Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylase CellWall Stable Cell Wall PG_Chain->CellWall Transpeptidase (Cross-linking) Compound Methylthiomethylcresol- C1-benzoic acid Compound->Lipid_II Inhibition

Caption: Hypothetical inhibition of cell wall synthesis by the test compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies detailing the in vitro cytotoxicity of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid have been identified in the public domain. The following application notes and protocols are representative examples based on methodologies used for structurally related benzoic acid and methylthio-containing compounds. These guidelines are intended to serve as a starting point for researchers designing cytotoxicity studies for the compound of interest.

Introduction

The evaluation of in vitro cytotoxicity is a critical first step in the assessment of the therapeutic potential of novel chemical entities. This document provides detailed protocols for assessing the cytotoxic effects of test compounds, using methodologies frequently employed for the characterization of anticancer agents. The protocols described below are based on established assays used for various benzoic acid and methylthio- moiety-containing molecules with demonstrated cytotoxic or anti-proliferative activities against cancer cell lines.

Data Presentation: Representative Cytotoxicity Data of Structurally Related Compounds

The following tables summarize the cytotoxic activities of compounds structurally related to 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid against various human cancer cell lines. This data is provided for illustrative purposes to demonstrate a clear and structured format for data presentation.

Table 1: Cytotoxicity of 4′-methylthio-trans-stilbene Derivatives

CompoundCell LineAssayIC50 (µM)Exposure Time (h)
3,4,5-trimethoxy-4′-methylthio-trans-stilbeneMCF7 (Breast Cancer)MTT0.8 ± 0.172
3,4,5-trimethoxy-4′-methylthio-trans-stilbeneA431 (Skin Cancer)MTT1.2 ± 0.272
2,4,5-trimethoxy-4′-methylthio-trans-stilbeneMCF7 (Breast Cancer)MTT3.5 ± 0.472
2,4,5-trimethoxy-4′-methylthio-trans-stilbeneA431 (Skin Cancer)MTT5.1 ± 0.672

Data adapted from studies on trans-resveratrol analogs.[1]

Table 2: Cytotoxicity of Halogenated Benzofuran Derivatives

CompoundCell LineAssayIC50 (µM)Exposure Time (h)
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549 (Lung Cancer)MTT6.3 ± 2.572
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)HepG2 (Liver Cancer)MTT11.0 ± 3.272
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)HepG2 (Liver Cancer)MTT3.8 ± 0.572
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung Cancer)MTT3.5 ± 0.672

Data adapted from studies on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[2][3]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains necrotic cells with compromised membranes.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding incubation_24h 3. Incubation (24h) seeding->incubation_24h compound_prep 4. Compound Preparation (Serial Dilutions) treatment 5. Cell Treatment (24-72h incubation) incubation_24h->treatment compound_prep->treatment mtt_addition 6. MTT Addition treatment->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization readout 8. Absorbance Reading formazan_solubilization->readout data_analysis 9. Data Analysis (% Viability, IC50) readout->data_analysis

Caption: General workflow for an in vitro cytotoxicity MTT assay.

Signaling Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway test_compound Test Compound bax Bax Activation test_compound->bax bcl2 Bcl-2 Inhibition test_compound->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylthiomethoxy)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of poor yield in the multi-step synthesis of 4-(methylthiomethoxy)-3-methylbenzoic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

The synthesis of 4-(methylthiomethoxy)-3-methylbenzoic acid from m-cresol (B1676322) can be accomplished via a four-step process. This pathway involves the protection of the phenolic hydroxyl group, followed by ortho-lithiation and formylation, and subsequent oxidation to the desired carboxylic acid.

Synthetic_Pathway m-Cresol m-Cresol MTM-protected cresol MTM-protected cresol m-Cresol->MTM-protected cresol 1. MTM Protection (DMSO, Ac₂O, AcOH) Formylated intermediate Formylated intermediate MTM-protected cresol->Formylated intermediate 2. Ortho-formylation (n-BuLi, DMF) Benzyl alcohol intermediate Benzyl alcohol intermediate Formylated intermediate->Benzyl alcohol intermediate 3. Reduction (NaBH₄) Final Product 4-(Methylthiomethoxy)- 3-methylbenzoic acid Benzyl alcohol intermediate->Final Product 4. Oxidation (KMnO₄) Troubleshooting_Workflow start Low Overall Yield step1 Check Yield of Step 1 (MTM Protection) start->step1 step2 Check Yield of Step 2 (Formylation) start->step2 step3 Check Yield of Step 3 (Reduction) start->step3 step4 Check Yield of Step 4 (Oxidation) start->step4 sol1 Verify Reagent Quality (DMSO, Ac₂O) Ensure Anhydrous Conditions Optimize Temperature & Time step1->sol1 If low sol2 Ensure Rigorous Anhydrous Conditions Titrate n-BuLi Maintain Low Temperature (-78 °C) step2->sol2 If low sol3 Use Fresh NaBH₄ Check Stoichiometry Monitor by TLC step3->sol3 If low sol4 Use Strong Oxidant (e.g., KMnO₄) Control pH and Temperature Consider MTM group oxidation Proper work-up is crucial step4->sol4 If low

Optimizing reaction conditions for the synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am planning the synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid. What is the general synthetic strategy?

The most common and efficient method for synthesizing this target molecule involves a two-step process:

  • Williamson Ether Synthesis: This step forms the ether linkage by reacting 3-Methyl-4-(methylthio)phenol (B1676489) with a methyl 4-(halomethyl)benzoate (typically the bromo derivative, methyl 4-(bromomethyl)benzoate). This reaction is a nucleophilic substitution (SN2) where the phenoxide ion of 3-Methyl-4-(methylthio)phenol displaces the halide on the benzyl (B1604629) position of the benzoate (B1203000) ester.[1][2]

  • Ester Hydrolysis: The methyl ester of the product from the first step is then hydrolyzed to the corresponding carboxylic acid to yield the final product.[1][3]

Q2: Which starting materials should I use for the Williamson ether synthesis step?

For the Williamson ether synthesis, you will need:

  • 3-Methyl-4-(methylthio)phenol: This is your nucleophilic component after deprotonation.

  • Methyl 4-(bromomethyl)benzoate (B8499459): This is the recommended electrophile. Primary benzylic halides are excellent substrates for SN2 reactions, leading to higher yields and fewer side products compared to secondary or tertiary halides.[4]

Q3: What are the optimal reaction conditions for the Williamson ether synthesis of methyl 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoate?

While the exact optimal conditions may require some empirical tuning, the following table summarizes generally effective starting points based on established Williamson ether synthesis protocols.[5]

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH)These bases are strong enough to deprotonate the phenol (B47542) to form the reactive phenoxide ion but are generally mild enough to minimize side reactions. For more sterically hindered phenols, a stronger base like Sodium Hydride (NaH) might be considered, but with caution due to its high reactivity.
Solvent Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)Polar aprotic solvents are preferred as they solvate the cation of the base but not the phenoxide anion, thus enhancing its nucleophilicity and accelerating the reaction rate.[5]
Temperature 50-100 °CThis temperature range typically provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.[5]
Reaction Time 1-8 hoursThe reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Molar Ratio 1.0 eq. of Phenol to 1.1-1.2 eq. of BenzoateA slight excess of the alkylating agent is often used to ensure complete consumption of the phenol.

Q4: I am observing low yields in my Williamson ether synthesis. What are the possible causes and solutions?

Low yields can be attributed to several factors. The following table provides a troubleshooting guide:

IssueProbable CauseRecommended Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Base is not strong enough for complete deprotonation of the phenol.- Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary.- Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).
Side Reactions - C-alkylation: The phenoxide can also act as a nucleophile at the aromatic ring.- Elimination (E2): More likely with secondary or tertiary alkyl halides, but can occur with primary halides at high temperatures.- Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.- Ensure you are using a primary benzylic halide (methyl 4-(bromomethyl)benzoate).- Avoid excessively high temperatures.
Oxidation of Methylthio Group The methylthio group (-SCH₃) can be susceptible to oxidation to a sulfoxide (B87167) or sulfone under harsh conditions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.- Avoid strong oxidizing agents in the reaction or workup.

Q5: What is the best way to hydrolyze the methyl ester to the final benzoic acid product?

Alkaline hydrolysis is the standard method.

ParameterRecommended Condition
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in a water/alcohol mixture (e.g., water/methanol (B129727) or water/ethanol).
Temperature Refluxing the reaction mixture is common. For sterically hindered esters, higher temperatures (200-300 °C) in a sealed vessel might be necessary for quantitative conversion.[1][3]
Workup After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

Q6: I am having trouble with the purification of the final product. What methods are recommended?

Recrystallization is a highly effective method for purifying benzoic acid derivatives.

StepProcedure
Solvent Selection The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acids, water or a mixed solvent system like ethanol/water is often suitable.
Procedure 1. Dissolve the crude product in a minimal amount of the hot solvent.2. If there are insoluble impurities, perform a hot filtration.3. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.4. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.5. Dry the crystals under vacuum.

Experimental Protocols

Step 1: Synthesis of Methyl 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoate (Williamson Ether Synthesis)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-4-(methylthio)phenol (1.0 eq.) and dry acetonitrile (10 mL per 1 g of phenol).

  • Add powdered potassium carbonate (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 4-(bromomethyl)benzoate (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Step 2: Synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid (Ester Hydrolysis)
  • Dissolve the methyl 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoate (1.0 eq.) from the previous step in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (3.0 eq.) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A white precipitate of the product should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualized Workflows and Potential Biological Pathway

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis phenol 3-Methyl-4-(methylthio)phenol reaction1 Reaction phenol->reaction1 benzoate Methyl 4-(bromomethyl)benzoate benzoate->reaction1 base K₂CO₃ base->reaction1 solvent Acetonitrile solvent->reaction1 heat 80 °C heat->reaction1 intermediate Methyl 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoate reaction2 Hydrolysis intermediate->reaction2 reaction1->intermediate hydrolysis_reagents NaOH, H₂O/MeOH hydrolysis_reagents->reaction2 acidification HCl (aq) acidification_step Acidification acidification->acidification_step final_product 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid reaction2->acidification_step acidification_step->final_product PPAR_Signaling_Pathway ligand Phenoxymethyl Benzoic Acid (e.g., PPAR Agonist) receptor PPARγ ligand->receptor Binds to complex PPARγ-RXR Heterodimer receptor->complex rxr RXR rxr->complex pPRE PPRE (Peroxisome Proliferator Response Element) complex->pPRE Binds to DNA gene_expression Target Gene Transcription pPRE->gene_expression Activates metabolic_effects Regulation of Glucose and Lipid Metabolism gene_expression->metabolic_effects Leads to

References

Improving the purification of Methylthiomcresol-C1-benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purification of Methylthiomcresol-C1-benzoic acid by recrystallization.

Disclaimer

Quantitative data and specific solvent recommendations provided in this document are based on studies of benzoic acid, a structurally related compound. Researchers should consider this information as a starting point and must conduct their own experiments to determine the optimal conditions for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The main objective of recrystallization is to purify the solid-state this compound. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent and are subsequently removed by filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility at high temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below.

  • Inertness: The solvent should not react chemically with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Impurity solubility: The impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

For a substituted benzoic acid like this compound, a good starting point for solvent screening would include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water.[1]

Q3: What are the common impurities in a synthesis of a substituted benzoic acid?

Common impurities can include unreacted starting materials, by-products from the synthesis, and residual catalysts. For instance, in the synthesis of benzoic acid from phenylmagnesium bromide and carbon dioxide, the primary byproduct is the ionic solid MgBrCl.[2]

Q4: How can I improve the yield of my recrystallization?

To maximize the yield, consider the following:

  • Use the minimum amount of hot solvent necessary to dissolve the compound completely. Excess solvent will lead to a greater amount of the product remaining in the solution upon cooling.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the loss of product.

  • Ensure the final filtration is done efficiently to separate the crystals from the mother liquor.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by:     a. Scratching the inside of the flask with a glass rod at the solution's surface.     b. Adding a "seed crystal" of the pure compound.[2][3]
Oiling out (product separates as a liquid instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Consider purifying the sample by another method, such as column chromatography, before recrystallization.
Low recovery of purified crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold. 4. The compound is significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent required for dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 3. Always use ice-cold solvent for washing the crystals.[3] 4. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Colored impurities in the final product. The impurities are not removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Quantitative Data (for Benzoic Acid as a Model)

The following table summarizes the solubility of benzoic acid in water at different temperatures. This data illustrates the principle of choosing a suitable recrystallization solvent.

Temperature (°C)Solubility ( g/100 mL of H₂O)
00.17
100.21
200.29
250.34
300.42
400.60
500.85
601.20
701.77
802.75
904.55
1006.80

Data compiled from publicly available chemical data sources.

Experimental Protocols

Protocol 1: Standard Recrystallization of a Benzoic Acid Derivative
  • Dissolution: In a 100 mL Erlenmeyer flask, add approximately 1 gram of impure this compound. Add a magnetic stir bar. Place the flask on a hot plate with stirring and add the chosen solvent (e.g., a 1:1 ethanol/water mixture) in small portions while heating. Continue adding the solvent until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of the compound.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Impure Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool Insoluble impurities removed hot_filtration->cool No insoluble impurities ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart of the standard recrystallization process.

Troubleshooting_Logic Troubleshooting Crystallization Failure start No Crystals Form Upon Cooling check_solvent Too much solvent? start->check_solvent boil_off Boil off excess solvent and re-cool check_solvent->boil_off Yes induce_crystallization Induce Crystallization check_solvent->induce_crystallization No success Crystals Form boil_off->success scratch Scratch inner surface of the flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed scratch->success seed->success

Caption: A decision tree for troubleshooting when no crystals form.

References

Technical Support Center: HPLC Analysis of Methylthiomcresol-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Methylthiomcresol-C1-benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge.[1] This phenomenon can compromise resolution, affect the accuracy of peak integration, and lead to poor reproducibility.[2][3] This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Initial Checks cluster_2 Step 2: Investigate Physical & System Issues cluster_3 Step 3: Investigate Chemical & Method Issues cluster_4 Resolution start Observe Peak Tailing (Asymmetry Factor > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks check_neutral Inject a neutral compound. Does it tail? check_all_peaks->check_neutral No, only analyte peak physical_issues Potential Physical/System Issues check_all_peaks->physical_issues Yes check_neutral->physical_issues Yes chemical_issues Potential Chemical/Method Issues check_neutral->chemical_issues No fix_connections Check and tighten fittings. Use narrow-bore tubing. physical_issues->fix_connections check_column Inspect for column void. Replace column frit. physical_issues->check_column guard_column Replace guard column. physical_issues->guard_column resolved Peak Tailing Resolved fix_connections->resolved check_column->resolved guard_column->resolved adjust_ph Adjust mobile phase pH (2.5-3.0 for acidic analytes). chemical_issues->adjust_ph buffer_strength Increase buffer concentration (e.g., to 25-50 mM). chemical_issues->buffer_strength column_chem Use an end-capped or base-deactivated column. chemical_issues->column_chem sample_prep Optimize sample solvent and concentration. chemical_issues->sample_prep adjust_ph->resolved buffer_strength->resolved column_chem->resolved sample_prep->resolved

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

Detailed Troubleshooting Steps

1. Differentiating Between Physical and Chemical Causes

The first step is to determine if the issue is systemic (physical) or specific to the analyte (chemical).[3]

  • Observe all peaks: If all peaks in the chromatogram exhibit tailing, the cause is likely a physical issue within the HPLC system.[3]

  • Inject a neutral marker: If only the this compound peak tails, inject a neutral compound. If the neutral compound shows a symmetrical peak, the problem is likely a chemical interaction between your acidic analyte and the stationary phase. If the neutral compound also tails, it points to a physical problem.[3]

2. Addressing Physical and System-Related Issues

Physical issues often lead to extra-column band broadening, which contributes to peak tailing.[4][5]

  • Extra-column volume: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.12-0.17 mm ID) to reduce dead volume.[2][6]

  • Column issues: A void at the column inlet or a blocked frit can cause peak distortion.[7][8] Replacing the guard column is often a quick way to diagnose and solve the problem.[6]

  • Detector settings: A large detector time constant can also cause peak tailing, especially for early eluting peaks.[6]

3. Mitigating Chemical and Method-Related Issues

For an acidic compound like this compound, peak tailing is often due to secondary interactions with the stationary phase.[5][9]

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and residual silanol (B1196071) groups on the silica-based column packing is highly dependent on the mobile phase pH.[10][11]

    • Problem: At a mid-range pH, residual silanol groups (Si-OH) on the column packing can become ionized (SiO-), leading to strong secondary interactions with polar analytes.[7][12]

    • Solution: Lower the mobile phase pH to a value at least 1.5 to 2 units below the pKa of this compound. A pH in the range of 2.5-3.0 will ensure the analyte is in its unionized form and suppress the ionization of silanol groups, thus minimizing secondary interactions.[2][9][13]

  • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak asymmetry.[12]

    • Solution: Increase the buffer concentration to enhance the ionic strength of the mobile phase, which can help mask residual silanol interactions. A concentration of 25-50 mM is often effective.[2][8]

  • Column Chemistry: The choice of HPLC column is critical.

    • Problem: Standard silica-based C18 columns may have a significant number of accessible, acidic silanol groups.[13]

    • Solution: Employ a modern, high-purity, end-capped column. End-capping chemically bonds a small silane (B1218182) to the remaining free silanol groups, effectively shielding them from interaction with the analyte.[4][7] Base-deactivated columns are also specifically designed to minimize these interactions.[8]

  • Sample Overload and Solvent Effects:

    • Problem: Injecting too much sample (mass overload) or dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2][14]

    • Solution: Reduce the injection volume or dilute the sample.[2] Whenever possible, dissolve the sample in the initial mobile phase.[9]

Experimental Protocols and Data

Protocol 1: Effect of Mobile Phase pH on Peak Asymmetry

This experiment demonstrates the impact of mobile phase pH on the peak shape of this compound.

Methodology:

  • System: Standard HPLC system with UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with buffer (Phosphate or Formate).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Analyte Concentration: 50 µg/mL.

  • Procedure: Prepare three different mobile phases with the aqueous component buffered to pH 4.5, 3.5, and 2.8, respectively. Equilibrate the column with each mobile phase for at least 15 column volumes before injecting the sample.[1] Calculate the USP tailing factor for the analyte peak at each pH.

Quantitative Data Summary:

Mobile Phase pHUSP Tailing Factor (Tf)Resolution (Rs) from Nearest Impurity
4.52.11.3
3.51.51.8
2.81.12.2

A USP Tailing Factor (Tf) close to 1.0 is ideal, while values greater than 2.0 are generally unacceptable.[2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is when a chromatographic peak is asymmetrical, with a broader trailing edge.[1] It is problematic because it can interfere with the separation of compounds that elute closely together, leading to inaccurate measurement of peak area and reduced analytical reliability.[1][13]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: The most common causes are secondary interactions between the acidic analyte and ionized residual silanol groups on the silica-based stationary phase, and an inappropriate mobile phase pH that is too close to the analyte's pKa.[4][9] Other causes include column overload, column contamination, and physical issues like extra-column dead volume.[1][15]

Q3: How can I quickly determine if my peak tailing issue is chemical or physical?

A3: If all peaks in your chromatogram are tailing, the problem is likely physical (e.g., a column void or excessive dead volume).[3] If only your analyte peak is tailing, inject a neutral compound. If the neutral compound's peak is symmetrical, your issue is chemical in nature.[3]

Q4: What is the first adjustment I should make to my method to reduce peak tailing for this acidic analyte?

A4: The first and most impactful adjustment is to lower the pH of your mobile phase. For an acidic compound, a pH of 2.5-3.0 is a good starting point to suppress the ionization of both the analyte and the silanol groups on the column, which minimizes unwanted secondary interactions.[2][7]

Q5: Can the choice of organic solvent in the mobile phase affect peak tailing?

A5: Yes, the choice of organic modifier (e.g., methanol (B129727) vs. acetonitrile) can influence peak shape.[4] While pH is the primary driver for controlling tailing of ionizable compounds, switching between solvents can alter selectivity and may improve peak symmetry in some cases.[9]

Q6: What is an "end-capped" column, and will it help with peak tailing?

A6: An end-capped column has been chemically treated to cover many of the residual silanol groups on the silica (B1680970) surface that are a primary cause of peak tailing for polar and ionizable compounds.[7] Using an end-capped or a base-deactivated column is a highly effective strategy to prevent these secondary interactions and achieve better peak symmetry.[4][8]

Q7: My peak tailing appeared suddenly after many successful runs. What should I check first?

A7: A sudden onset of peak tailing often points to column degradation or contamination.[2] The first step should be to replace your guard column, if you are using one, as it may be saturated with contaminants.[16] If that doesn't resolve the issue, flushing the analytical column with a strong solvent or replacing it may be necessary.[2] Also, check for any leaks or loose fittings in the system.[5]

References

Addressing matrix effects in the LC-MS/MS analysis of biological samples containing Methylthiomcresol-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of Methylthiomcresol-C1-benzoic acid and similar acidic small molecules in biological samples.

Troubleshooting Guide

Q1: My signal intensity for this compound is low and highly variable when analyzing plasma samples, but consistent in neat standards. What is the likely cause?

Low and inconsistent signal intensity is a classic symptom of matrix effects, specifically ion suppression.[1] When analyzing complex biological samples like plasma, endogenous components such as phospholipids (B1166683), salts, and proteins can co-elute with your target analyte.[2][3] These co-eluting substances interfere with the ionization process in the mass spectrometer's source, reducing the number of analyte ions that reach the detector and leading to a suppressed and erratic signal.[2][4] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[5][6]

Q2: How can I definitively confirm that matrix effects are impacting my analysis?

A quantitative assessment can be performed using a post-extraction spike experiment .[1][5] This experiment compares the analyte's response in a clean solvent to its response in an extracted biological matrix that is free of the analyte. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[1] A detailed protocol for this assessment is provided in the "Experimental Protocols" section.

Q3: My quality control (QC) samples show poor precision and accuracy. Could this be related to matrix effects?

Yes, this is a very common consequence of matrix effects. The composition of a biological matrix can vary significantly from sample to sample (e.g., blood samples from different individuals).[7] This variability can lead to different degrees of ion suppression in each sample, causing inconsistent and irreproducible results for your QC samples and compromising the overall reliability of your method.[8][9]

Q4: I've confirmed ion suppression is occurring. What is the most effective way to eliminate it?

The most effective strategy is to improve your sample preparation method to remove the interfering endogenous compounds before analysis.[2][5] While simple Protein Precipitation (PPT) is fast, it is often the least effective at removing phospholipids, a major source of ion suppression.[10] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are significantly better at producing cleaner extracts.[10][11] For an acidic compound like this compound, SPE, particularly a mixed-mode or anion exchange sorbent, often provides the cleanest final extract and the most significant reduction in matrix effects.[10][12]

Q5: Beyond sample preparation, what is the best way to compensate for unavoidable matrix effects?

The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[2][13] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte.[14] This means it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, you can achieve accurate quantification even in the presence of significant and variable matrix effects.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[4] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). These effects are a major concern in quantitative LC-MS/MS because they can severely compromise the accuracy, precision, and sensitivity of the analysis.[6]

Q2: What are the primary sources of matrix effects in plasma or serum samples?

In plasma and serum, the most significant sources of matrix effects are phospholipids from cell membranes, which are notorious for causing ion suppression.[5] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[2][3]

Q3: Is it possible to simply dilute the sample to mitigate matrix effects?

Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[13] However, this approach also dilutes your analyte of interest. This strategy is only viable if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.

Q4: How do I choose an appropriate sample preparation technique for an acidic compound?

For an acidic analyte like this compound, pH control is critical during extraction.

  • For LLE , the pH of the aqueous sample should be adjusted to at least two pH units below the pKa of the analyte. This ensures the compound is in its neutral, un-ionized form, which will have higher solubility in the organic extraction solvent.[5]

  • For SPE , an anion exchange sorbent can be very effective.[12][15] At a pH above the analyte's pKa, the compound will be negatively charged and will be retained by the positively charged sorbent, allowing neutral and basic interferences to be washed away.

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation techniques when analyzing an acidic small molecule in human plasma. The data illustrates the trade-off between method simplicity and effectiveness in mitigating matrix effects and achieving high analyte recovery.

Sample Preparation MethodMatrix Effect (%)*Analyte Recovery (%)Method Complexity
Protein Precipitation (PPT) -55% (High Suppression)95 - 105%Low
Liquid-Liquid Extraction (LLE) -20% (Moderate Suppression)75 - 90%Medium
Solid-Phase Extraction (SPE) < -5% (Minimal Suppression)90 - 100%High

*Matrix Effect (%) is calculated as ((Peak Response in Matrix / Peak Response in Solvent) - 1) * 100. A negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative measurement of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-QC level) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Take a blank biological matrix (e.g., plasma from an untreated subject) and perform the complete sample preparation procedure (e.g., PPT, LLE, or SPE). In the final, clean extract, spike the analyte to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike / Recovery): Spike the analyte into the blank biological matrix before starting the sample preparation procedure. The concentration should be the same as in Set A.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for the analyte.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = ([Peak Area of Set B] / [Peak Area of Set A] - 1) * 100

    • Recovery (%) = ([Peak Area of Set C] / [Peak Area of Set B]) * 100

Protocol 2: Protein Precipitation (PPT)

  • Aliquot 100 µL of the biological sample (and internal standard, if used) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol). A 3:1 ratio of organic solvent to sample is a common starting point.[16]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant.

Protocol 3: Liquid-Liquid Extraction (LLE) for Acidic Compounds

  • Aliquot 200 µL of the biological sample (and internal standard) into a glass tube.

  • Add a small volume (e.g., 20 µL) of an acid (e.g., 1M formic acid) to adjust the sample pH to at least 2 units below the analyte's pKa.

  • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[5]

  • Vortex or mechanically shake for 10-15 minutes to facilitate extraction.

  • Centrifuge at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 4: Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange

  • Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of deionized water.

  • Equilibrate: Pass 1 mL of an equilibration buffer (e.g., 2% ammonium (B1175870) hydroxide (B78521) in water, to ensure the anion exchange sorbent is deprotonated) through the cartridge. Follow with 1 mL of deionized water.

  • Load: Pre-treat the sample by diluting it 1:1 with a weak buffer (e.g., 25 mM ammonium acetate) to ensure proper pH. Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash:

    • Wash 1: Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of a stronger organic solvent (e.g., 100% methanol) to remove non-polar interferences like phospholipids that are retained by the reversed-phase mechanism.

  • Elute: Elute this compound using 1 mL of an acidic elution solvent (e.g., 5% formic acid in methanol). The acid neutralizes the analyte, releasing it from the anion exchange sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

Troubleshooting_Workflow problem Problem Identified: Low/Inconsistent Signal, Poor QC assess Step 1: Assess Matrix Effect (Post-Extraction Spike Protocol) problem->assess is_me Matrix Effect Confirmed? assess->is_me optimize_prep Step 2: Optimize Sample Prep (LLE or SPE) is_me->optimize_prep Yes no_me No Significant Matrix Effect Investigate other issues (e.g., instrument performance) is_me->no_me No use_sil_is Step 3: Use SIL-IS (If available) optimize_prep->use_sil_is optimize_lc Step 4: Optimize Chromatography (Separate analyte from suppression zones) use_sil_is->optimize_lc solution Solution: Robust & Reliable Method optimize_lc->solution

Figure 1. A logical workflow for troubleshooting matrix effects.

Sample_Prep_Comparison cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) start_ppt Biological Sample ppt Add Organic Solvent (e.g., Acetonitrile) start_ppt->ppt centrifuge_ppt Vortex & Centrifuge ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant end_ppt Dry & Reconstitute supernatant->end_ppt start_lle Biological Sample ph_adjust Adjust pH (Acidify) start_lle->ph_adjust lle Add Immiscible Solvent (e.g., MTBE) ph_adjust->lle vortex_lle Vortex & Centrifuge lle->vortex_lle organic_layer Collect Organic Layer vortex_lle->organic_layer end_lle Dry & Reconstitute organic_layer->end_lle start_spe Biological Sample condition Condition & Equilibrate start_spe->condition load Load Sample condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute end_spe Dry & Reconstitute elute->end_spe SIL_IS_Concept cluster_lc LC Column Analyte Analyte (M) SIL_IS SIL-IS (M+4) Matrix Matrix Interference (e.g., Phospholipid) IonSource Ion Source Detector Detector IonSource->Detector Ion Suppression Affects Both Equally Ratio Ratio (Analyte / IS) = Stable Detector->Ratio p1->p2 p2->p3 p3->IonSource Co-elution

References

Strategies to improve the stability of Methylthiomcresol-C1-benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Methylthiomcresol-C1-benzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: Color change in solutions containing phenolic compounds like this compound is often an indicator of oxidative degradation. The phenol (B47542) group is susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, or the presence of metal ions. This can lead to the formation of colored quinone-type structures.

Q2: I'm observing a loss of potency in my this compound solution over a short period. What are the likely degradation pathways?

A2: The loss of potency can be attributed to several degradation pathways. Given the structure suggested by its name (containing phenol, thioether, and carboxylic acid functional groups), the primary degradation routes are likely:

  • Oxidation: The phenol and methylthio groups are prone to oxidation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.[1]

  • Hydrolysis: While less common for the core structure, ester linkages if present in a formulation could hydrolyze.

  • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures.[2]

Q3: What general precautions should I take when preparing solutions of this compound?

A3: To maintain the stability of your solution, it is recommended to:

  • Use high-purity solvents and degas them to remove dissolved oxygen.

  • Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil.[1][3]

  • Store solutions at reduced temperatures (e.g., 2-8 °C) unless otherwise specified.[1]

  • Use purified water (e.g., deionized or distilled) to minimize metal ion contamination.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Solution turns yellow/brown Oxidation of the phenolic group.1. Prepare the solution using deoxygenated solvents. 2. Add an antioxidant to the formulation (see Table 1). 3. Store the solution under an inert atmosphere.
Precipitate forms in the solution Poor solubility or pH-dependent solubility.1. Adjust the pH of the solution. The solubility of the benzoic acid group is pH-dependent. 2. Consider using a co-solvent system.
Loss of assay value (potency) Chemical degradation (oxidation, photodegradation).1. Implement all the recommendations for preventing color change. 2. Conduct a forced degradation study to identify the primary degradation pathway. 3. Optimize the solution pH using a suitable buffer system (see Table 2).
Inconsistent results between experiments Variability in experimental conditions.1. Standardize solution preparation procedures, including solvent degassing and use of inert atmosphere. 2. Ensure consistent light and temperature exposure across all experiments.

Quantitative Data Summary

Table 1: Common Antioxidants for Stabilization

Antioxidant Typical Concentration Range (% w/v) Solvent System Notes
Ascorbic Acid0.01 - 0.1AqueousWater-soluble, can cause pH decrease.[4]
Sodium Metabisulfite0.01 - 0.1AqueousEffective in acidic to neutral pH.[1]
Butylated Hydroxytoluene (BHT)0.001 - 0.02OrganicSuitable for non-aqueous solutions.
Tocopherols (Vitamin E)0.01 - 0.05Organic/LipidicUseful for lipid-based formulations.[1]

Table 2: Buffer Systems for pH Control

Buffer System Effective pH Range Advantages Considerations
Acetate Buffer3.6 - 5.6Commonly used in pharmaceutical formulations.[5]Can be incompatible with some active ingredients.
Phosphate Buffer5.8 - 8.0Mimics physiological pH.[5]Can catalyze the degradation of some compounds.
Citrate Buffer3.0 - 6.2Acts as a chelating agent.[5]Can be reactive with certain molecules.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify the primary degradation pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to the stock solution.

    • Basic: Add 0.1 M NaOH to the stock solution.

    • Oxidative: Add 3% H₂O₂ to the stock solution.

    • Thermal: Incubate the stock solution at 60°C.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm).

  • Time Points: Sample the solutions at initial (t=0), 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Evaluation of Antioxidant Efficacy

  • Prepare Solutions: Prepare several aliquots of the this compound solution.

  • Add Antioxidants: To each aliquot, add a different antioxidant from Table 1 at a mid-range concentration. Include a control sample with no antioxidant.

  • Storage: Store all solutions under identical conditions that are known to cause degradation (e.g., exposure to air and light at room temperature).

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of this compound in each solution using an HPLC method.

  • Comparison: Compare the degradation rate in the presence of different antioxidants to the control.

Visualizations

cluster_degradation Potential Degradation Pathways This compound This compound Oxidized Products (Quinones, Sulfoxides) Oxidized Products (Quinones, Sulfoxides) This compound->Oxidized Products (Quinones, Sulfoxides) Oxygen, Metal Ions Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Visible Light Decarboxylation Product Decarboxylation Product This compound->Decarboxylation Product Heat

References

Validation & Comparative

Cross-Validation of Analytical Methods for the Quantification of Methylthiomethyl-C1-benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principles and methodologies discussed herein are based on established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) and can be adapted for other novel aromatic carboxylic acids.[3][4][5][6][7][8][9]

Data Presentation: A Comparative Overview of Analytical Performance

The selection of an analytical method is a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and cost-effective technique suitable for a wide range of applications, while LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies.[2] The following table summarizes the typical performance characteristics of these two methods based on a hypothetical cross-validation study for Methylthiomethyl-C1-benzoic acid.

Table 1: Comparative Performance of HPLC-UV and LC-MS/MS

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Typical)
Linearity Range 100 - 10,000 ng/mL1 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.99920.9998Not Applicable
Limit of Detection (LOD) 30 ng/mL0.3 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) 100 ng/mL1 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%80% - 120% (± 20%)
Precision (% RSD)
- Intra-day≤ 2.5%≤ 1.8%≤ 15%
- Inter-day≤ 3.1%≤ 2.3%≤ 15%
Selectivity/Specificity No interference from matrix componentsNo interference from matrix componentsNo significant interfering peaks at the retention time of the analyte
Robustness Unaffected by minor changes in pH and mobile phase compositionUnaffected by minor changes in mobile phase composition and flow rate%RSD ≤ 15%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and successful validation of analytical methods. Below are representative protocols for the quantification of Methylthiomethyl-C1-benzoic acid by HPLC-UV and LC-MS/MS.

Method 1: HPLC-UV Quantification

This protocol outlines a standard reversed-phase HPLC method with UV detection.

1. Instrumentation and Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient: A time-based gradient from 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 230 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Methylthiomethyl-C1-benzoic acid in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards ranging from 100 ng/mL to 10,000 ng/mL by diluting the stock solution with the 50:50 acetonitrile/water mixture.

  • Sample Preparation: Dilute the sample (e.g., from a drug product) with the 50:50 acetonitrile/water mixture to bring the analyte concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

3. Validation Parameters to be Assessed: Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Method 2: LC-MS/MS Quantification

This protocol describes a highly sensitive and selective method using tandem mass spectrometry, ideal for bioanalytical applications.

1. Instrumentation and Chromatographic Conditions:

  • Instrument: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min (isocratic).

  • Run Time: 3 minutes.

2. Mass Spectrometry Conditions:

  • Ionization: Negative electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Hypothetical):

    • Precursor Ion (Q1): m/z corresponding to [M-H]⁻ of Methylthiomethyl-C1-benzoic acid.

    • Product Ion (Q3): A stable fragment ion resulting from the collision-induced dissociation of the precursor ion.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of Methylthiomethyl-C1-benzoic acid in methanol.

  • Calibration Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation with acetonitrile.

    • Vortex and centrifuge.

    • Evaporate the supernatant and reconstitute in the mobile phase.

4. Validation Parameters to be Assessed: Selectivity, Specificity, Matrix Effect, Calibration Curve, Range (LLOQ to ULOQ), Accuracy, Precision, Carryover, Dilution Integrity, and Stability.[10]

Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of a cross-validation study to compare the HPLC-UV and LC-MS/MS methods.

cluster_hplc HPLC-UV Method Analysis cluster_lcms LC-MS/MS Method Analysis start Start: Define Cross-Validation Protocol sample_prep Prepare Homogeneous Sample Set (e.g., 3 concentration levels) start->sample_prep hplc_analysis Analyze Samples with Validated HPLC-UV Method sample_prep->hplc_analysis lcms_analysis Analyze Samples with Validated LC-MS/MS Method sample_prep->lcms_analysis hplc_data Collect HPLC-UV Data hplc_analysis->hplc_data hplc_results Calculate Concentrations hplc_data->hplc_results comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) hplc_results->comparison lcms_data Collect LC-MS/MS Data lcms_analysis->lcms_data lcms_results Calculate Concentrations lcms_data->lcms_results lcms_results->comparison report Generate Cross-Validation Report comparison->report end End: Method Equivalency Assessed report->end start Start: Define Analytical Need sensitivity High Sensitivity Required? (e.g., <10 ng/mL) start->sensitivity matrix Complex Sample Matrix? (e.g., Plasma, Tissue) sensitivity->matrix Yes hplc Select HPLC-UV sensitivity->hplc No lcms Select LC-MS/MS matrix->lcms Yes matrix->hplc No

References

A Comparative Guide to the Synthetic Routes of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an established synthetic route and a novel proposed route for the synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid, a compound of interest in pharmaceutical research. The comparison includes a detailed breakdown of each synthetic step, quantitative data on yields and reaction conditions, and complete experimental protocols.

Established Synthetic Route (Route 1)

The established synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid is a multi-step process that begins with the synthesis of two key intermediates: 3-methyl-4-(methylthio)phenol (B1676489) and methyl 4-(bromomethyl)benzoate (B8499459). These intermediates are then coupled via a Williamson ether synthesis, followed by hydrolysis of the resulting ester to yield the final product.

Experimental Workflow for Established Synthesis (Route 1)

Established Synthesis Workflow cluster_0 Precursor Synthesis A cluster_1 Precursor Synthesis B cluster_2 Final Product Synthesis m-Cresol (B1676322) m-Cresol 3-Methyl-4-(methylthio)phenol 3-Methyl-4-(methylthio)phenol m-Cresol->3-Methyl-4-(methylthio)phenol (CH3)2S2, H2SO4 p-Toluic acid p-Toluic acid Methyl p-toluate (B1214165) Methyl p-toluate p-Toluic acid->Methyl p-toluate CH3OH, H2SO4 Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl p-toluate->Methyl 4-(bromomethyl)benzoate NBS, AIBN 3-Methyl-4-(methylthio)phenolMethyl 4-(bromomethyl)benzoate 3-Methyl-4-(methylthio)phenolMethyl 4-(bromomethyl)benzoate Methyl 4-[[3-methyl-4-(methylthio)phenoxy]methyl]benzoate Methyl 4-[[3-methyl-4-(methylthio)phenoxy]methyl]benzoate 3-Methyl-4-(methylthio)phenolMethyl 4-(bromomethyl)benzoate->Methyl 4-[[3-methyl-4-(methylthio)phenoxy]methyl]benzoate K2CO3, Acetone (B3395972) 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid Methyl 4-[[3-methyl-4-(methylthio)phenoxy]methyl]benzoate->4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid NaOH, H2O/MeOH

Caption: Workflow for the established synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid.

Data Presentation: Established Synthesis (Route 1)
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1aSynthesis of 3-Methyl-4-(methylthio)phenolDimethyl disulfide, Sulfuric acid-40579-84~97
1bEsterification of p-Toluic acidMethanol (B129727), Sulfuric acidMethanolReflux4~95>98
1cBromination of Methyl p-toluateN-Bromosuccinimide, AIBNCarbon tetrachlorideReflux1~66>98
2Williamson Ether SynthesisPotassium carbonateAcetoneReflux24~85-90>97
3Ester HydrolysisSodium hydroxide (B78521)Methanol/WaterReflux4~95>99
Experimental Protocols: Established Synthesis (Route 1)

Step 1a: Synthesis of 3-Methyl-4-(methylthio)phenol

To a stirred solution of m-cresol (1.0 eq.) in a suitable reaction vessel, dimethyl disulfide (1.5 eq.) is added. Concentrated sulfuric acid (1.75 eq.) is then added dropwise while maintaining the temperature at 40°C. The reaction mixture is stirred at this temperature for 5 hours. After completion, the reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-methyl-4-(methylthio)phenol.

Step 1b: Synthesis of Methyl p-toluate

p-Toluic acid (1.0 eq.) is dissolved in methanol (10 vol.). A catalytic amount of concentrated sulfuric acid (0.1 eq.) is added, and the mixture is heated to reflux for 4 hours. The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give methyl p-toluate as a clear oil.

Step 1c: Synthesis of Methyl 4-(bromomethyl)benzoate

A mixture of methyl p-toluate (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq.) in carbon tetrachloride (10 vol.) is heated to reflux for 1 hour[1]. The reaction is monitored by the disappearance of the starting material. After cooling to room temperature, the succinimide (B58015) byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization from a suitable solvent to yield methyl 4-(bromomethyl)benzoate.

Step 2: Synthesis of Methyl 4-[[3-methyl-4-(methylthio)phenoxy]methyl]benzoate

In a round-bottom flask, 3-methyl-4-(methylthio)phenol (1.0 eq.), methyl 4-(bromomethyl)benzoate (1.0 eq.), and potassium carbonate (1.5 eq.) are suspended in acetone (10 vol.). The mixture is stirred and heated to reflux for 24 hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to give methyl 4-[[3-methyl-4-(methylthio)phenoxy]methyl]benzoate.

Step 3: Synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid

To a solution of methyl 4-[[3-methyl-4-(methylthio)phenoxy]methyl]benzoate (1.0 eq.) in a mixture of methanol and water (4:1, 10 vol.), sodium hydroxide (2.0 eq.) is added. The reaction mixture is heated to reflux for 4 hours[2]. After cooling, the methanol is removed under reduced pressure. The aqueous solution is acidified with 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to afford 4-[[3-methyl-4-(methylthio)phenoxy]methyl]benzoic acid.

Novel Proposed Synthetic Route (Route 2)

This novel synthetic approach aims to improve upon the established route by potentially reducing the number of steps or employing more efficient catalytic systems. This route involves an initial copper-catalyzed C-O cross-coupling reaction to form the ether linkage, followed by a directed ortho-thiolation to introduce the methylthio group.

Experimental Workflow for Novel Synthesis (Route 2)

Novel Synthesis Workflow cluster_0 Ether Formation cluster_1 Final Product Synthesis 3-MethylphenolMethyl 4-bromobenzoate (B14158574) 3-MethylphenolMethyl 4-bromobenzoate Methyl 4-((3-methylphenoxy)methyl)benzoate Methyl 4-((3-methylphenoxy)methyl)benzoate 3-MethylphenolMethyl 4-bromobenzoate->Methyl 4-((3-methylphenoxy)methyl)benzoate CuI, Ligand, Base Methyl 4-((3-methyl-4-(methylthio)phenoxy)methyl)benzoate Methyl 4-((3-methyl-4-(methylthio)phenoxy)methyl)benzoate Methyl 4-((3-methylphenoxy)methyl)benzoate->Methyl 4-((3-methyl-4-(methylthio)phenoxy)methyl)benzoate 1. n-BuLi 2. (CH3)2S2 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid Methyl 4-((3-methyl-4-(methylthio)phenoxy)methyl)benzoate->4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid NaOH, H2O/MeOH

Caption: Workflow for the novel synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid.

Data Presentation: Novel Synthesis (Route 2)
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Copper-Catalyzed C-O CouplingCuI, Picolinic acid, K3PO4DMSO9012-2480-90>97
2Directed Ortho-Thiolationn-Butyllithium, Dimethyl disulfideTHF-78 to rt370-80>96
3Ester HydrolysisSodium hydroxideMethanol/WaterReflux4~95>99
Experimental Protocols: Novel Synthesis (Route 2)

Step 1: Synthesis of Methyl 4-((3-methylphenoxy)methyl)benzoate

A mixture of 3-methylphenol (1.2 eq.), methyl 4-bromobenzoate (1.0 eq.), copper(I) iodide (0.1 eq.), picolinic acid (0.2 eq.), and potassium phosphate (B84403) (2.0 eq.) in anhydrous DMSO (5 vol.) is heated at 90°C under a nitrogen atmosphere for 12-24 hours[3]. The reaction is monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield methyl 4-((3-methylphenoxy)methyl)benzoate.

Step 2: Synthesis of Methyl 4-((3-methyl-4-(methylthio)phenoxy)methyl)benzoate

To a solution of methyl 4-((3-methylphenoxy)methyl)benzoate (1.0 eq.) in anhydrous THF (10 vol.) at -78°C under a nitrogen atmosphere, n-butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise. The mixture is stirred at this temperature for 1 hour, then allowed to warm to 0°C and stirred for an additional hour. The reaction mixture is then cooled back to -78°C, and dimethyl disulfide (1.2 eq.) is added dropwise. The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford methyl 4-((3-methyl-4-(methylthio)phenoxy)methyl)benzoate.

Step 3: Synthesis of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid

To a solution of methyl 4-((3-methyl-4-(methylthio)phenoxy)methyl)benzoate (1.0 eq.) in a mixture of methanol and water (4:1, 10 vol.), sodium hydroxide (2.0 eq.) is added. The reaction mixture is heated to reflux for 4 hours[2]. After cooling, the methanol is removed under reduced pressure. The aqueous solution is acidified with 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to afford 4-[[3-methyl-4-(methylthio)phenoxy]methyl]benzoic acid.

Comparison and Conclusion

Both the established and the novel proposed synthetic routes offer viable pathways to 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid.

Route 1 (Established): This route utilizes well-established and generally reliable reactions. The synthesis of the precursors is straightforward, and the Williamson ether synthesis is a classic and robust method for forming the ether linkage. However, the use of hazardous reagents like carbon tetrachloride in the bromination step is a drawback. The overall yield is respectable.

Route 2 (Novel): The proposed novel route offers a potentially more convergent approach by forming the key C-O bond early in the synthesis. The use of a copper-catalyzed cross-coupling reaction is a modern and powerful method for diaryl ether synthesis[3][4][5]. The directed ortho-thiolation step, while requiring careful control of anhydrous and low-temperature conditions, could provide good regioselectivity. This route may offer advantages in terms of step economy and the avoidance of some hazardous reagents used in the established route.

Further experimental validation is required to definitively determine which route is superior in terms of overall efficiency, cost-effectiveness, and scalability for the production of 4-[[3-Methyl-4-(methylthio)phenoxy]methyl]benzoic acid. The choice of synthetic route will ultimately depend on the specific requirements of the research or production setting, including available equipment, expertise, and safety considerations.

References

Inter-laboratory Comparison Guide: Analysis of Methylthiomethyl-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison (also known as a proficiency test) for the quantitative analysis of Methylthiomethyl-C1-benzoic acid. Given the absence of publicly available, direct inter-laboratory studies for this specific analyte, this document outlines a standardized approach based on established principles of analytical quality assurance and methods for similar aromatic carboxylic acids. The objective is to offer a template that researchers, scientists, and drug development professionals can adapt to assess laboratory performance and validate analytical methods.

An inter-laboratory study is a planned exercise where multiple laboratories analyze a common, homogeneous test material.[1] The primary goal is to provide laboratories with an objective assessment of their performance, helping them to identify and rectify potential inaccuracies in their measurements.[2] Such studies are a crucial component of a laboratory's quality assurance system and are often required for accreditation under standards like ISO/IEC 17025.[3]

Hypothetical Inter-laboratory Study Design

1. Objective: To evaluate the proficiency of participating laboratories in the quantitative determination of Methylthiomethyl-C1-benzoic acid in a standardized sample matrix (e.g., acetonitrile (B52724) or a simulated pharmaceutical formulation). The study aims to assess the accuracy and comparability of results among different analytical settings.

2. Test Material: A homogenous and stable test material containing a known concentration of Methylthiomethyl-C1-benzoic acid will be prepared by a coordinating laboratory. The concentration will be undisclosed to the participants. The material should be prepared in sufficient quantity to be distributed to all participating laboratories.

3. Participants: A minimum of 8-10 laboratories is recommended to ensure statistically meaningful data analysis. Participants should be laboratories that routinely perform similar analytical tests.

4. Confidentiality: Each participating laboratory will be assigned a unique identification code to ensure the confidentiality of their results in the final report.

Experimental Protocols

A standardized analytical method is provided to minimize variability arising from different procedural approaches. The following High-Performance Liquid Chromatography (HPLC) method is proposed based on common techniques for analyzing aromatic acids and their derivatives.[4]

Protocol: Quantification by Reversed-Phase HPLC with UV Detection

1. Sample Preparation:

  • Upon receipt, store the test material at the recommended temperature (e.g., 2-8°C) until analysis.

  • Allow the sample to equilibrate to room temperature before opening.

  • Accurately dilute a specified volume or weight of the test material with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

2. Instrumentation and HPLC Conditions:

  • HPLC System: A standard liquid chromatograph equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or acetic acid) is recommended. A typical starting point would be a 60:40 (v/v) ratio of acetonitrile to acidified water. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of Methylthiomethyl-C1-benzoic acid (a preliminary scan is recommended; typically around 230-280 nm for benzoic acid derivatives).

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a stock solution of Methylthiomethyl-C1-benzoic acid reference standard in the mobile phase.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range of the diluted test sample.

  • Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.995.

4. Quality Control:

  • Inject a blank (mobile phase) to ensure no carryover or contamination.

  • Prepare and analyze a quality control (QC) sample (from a separate stock solution) at a mid-range concentration. The result should be within ±15% of the nominal value.

  • Perform replicate injections (e.g., n=3) of the prepared test sample.

Data Presentation and Reporting

Participating laboratories are required to submit their results in the structured tables provided below. This ensures consistency and facilitates the statistical analysis of the data.

Table 1: Laboratory Information and Instrumentation

Parameter Details
Laboratory Code
HPLC Instrument Model
HPLC Column Details
Date of Analysis

| Analyst Name | |

Table 2: Calibration Curve Data

Standard Concentration (µg/mL) Peak Area 1 Peak Area 2 Mean Peak Area
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²)

| Regression Equation (y=mx+c) | | | |

Table 3: Quantitative Results for Test Material

Replicate Injection Determined Concentration (µg/mL)
1
2
3
Mean Concentration
Standard Deviation (SD)

| Relative Standard Deviation (%RSD) | |

Performance Evaluation

The performance of each laboratory will be evaluated using z-scores, a common statistical tool in proficiency testing.[5] The z-score indicates how far a laboratory's result deviates from the consensus value derived from all participants' data.

  • Assigned Value (x_pt): The robust mean of the results submitted by all participants, calculated after the removal of statistical outliers.

  • Proficiency Standard Deviation (σ_pt): A measure of the dispersion of the data, often set as a percentage of the assigned value (e.g., 10%).

  • Z-Score Calculation: z = (x_i - x_pt) / σ_pt

    • Where x_i is the mean result reported by the laboratory.

Interpretation of Z-Scores:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

A comprehensive report will be distributed to all participants, summarizing the results from all laboratories (anonymously) and providing individual performance feedback.

Mandatory Visualizations

The following diagrams illustrate the key workflows associated with this inter-laboratory comparison.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis & Reporting cluster_2 Phase 3: Evaluation & Feedback Coordinator Study Coordinator Prep Test Material Preparation Coordinator->Prep Dist Sample Distribution Prep->Dist Labs Participating Laboratories Dist->Labs Analysis Sample Analysis Labs->Analysis Submission Data Submission Analysis->Submission Stats Statistical Analysis (Z-Scores) Submission->Stats Report Performance Report Generation Stats->Report Feedback Confidential Feedback to Participants Report->Feedback Feedback->Coordinator

Caption: Workflow of the Inter-laboratory Comparison Study.

G A Receive Test Material B Sample Preparation (Dilution & Filtration) A->B E Test Sample Analysis (n=3) B->E C HPLC System Setup D Calibration Standard Analysis C->D D->E F Data Acquisition & Chromatogram Generation E->F G Peak Integration & Area Measurement F->G H Concentration Calculation (Using Calibration Curve) G->H I Final Report Preparation H->I

References

A Comparative Guide to the Structure-Activity Relationship of Methylthiocresol-C1-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of methylthiocresol-C1-benzoic acid derivatives. In the absence of direct, comprehensive SAR studies on this specific class of compounds, this guide synthesizes data from structurally related analogs to provide insights into their potential biological activities and guide rational drug design. The analysis focuses on key structural moieties: the benzoic acid core, the cresol (B1669610) unit, the thioether linkage, and the single carbon linker, drawing comparisons with other relevant therapeutic agents.

Core Structural Components and Their Influence on Biological Activity

The fundamental structure of a methylthiocresol-C1-benzoic acid derivative combines a benzoic acid, a cresol (methylphenol), and a methylthioether group, connected by a single carbon atom. The biological activity of these derivatives is significantly influenced by the interplay of these components.

  • Benzoic Acid Moiety : The benzoic acid scaffold is a common feature in numerous biologically active compounds. The carboxylic acid group can act as a hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes and receptors. Modifications to the substitution pattern on the aromatic ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby impacting its pharmacokinetic and pharmacodynamic properties.

  • Cresol (Methylphenol) Moiety : Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The hydroxyl group on the cresol ring can participate in hydrogen bonding and act as a radical scavenger. The position of the methyl group on the phenolic ring (ortho-, meta-, or para-cresol) can influence the molecule's overall shape and electronic distribution, which in turn can affect its binding affinity to biological targets.

  • Thioether Linkage : Thioethers are present in various bioactive molecules and can influence properties such as metabolic stability and binding interactions. The sulfur atom in the thioether can participate in non-covalent interactions with biological targets. Compared to an ether linkage, a thioether is generally more resistant to metabolic cleavage, potentially leading to a longer duration of action.

Comparative Analysis of Biological Activities

Based on the SAR of structurally related compounds, methylthiocresol-C1-benzoic acid derivatives are anticipated to exhibit a range of biological activities, including tyrosinase inhibition, antimicrobial effects, and antiproliferative activity.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Phenolic compounds are a well-established class of tyrosinase inhibitors.

Table 1: Comparative Tyrosinase Inhibitory Activity of Benzoic Acid and Phenolic Derivatives

Compound ClassRepresentative CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Benzoic Acid Derivatives3,5-Dinitrobenzoic acid derivativeMushroom Tyrosinase1.09Kojic Acid16.67
Coumarin DerivativesGeranyloxycoumarin derivative (3k)Mushroom Tyrosinase0.67Arbutin>1.0 (at 0.4%)
Resorcinol Derivatives4-AlkylresorcinolsMushroom TyrosinaseVaries with alkyl chain length--
p-Aminophenol Derivativesp-Decylaminophenol (3)Mushroom TyrosinaseMore potent than Kojic AcidKojic Acid-

Data is compiled from various sources and is intended for comparative purposes.

The presence of the cresol moiety in methylthiocresol-C1-benzoic acid derivatives suggests potential tyrosinase inhibitory activity. The substitution pattern on both the cresol and benzoic acid rings will likely play a crucial role in determining the potency of this inhibition.

Benzoic acid and its derivatives are known for their antimicrobial properties. The incorporation of a thioether linkage and a cresol unit can modulate this activity.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thioether-Containing Benzoic Acid Derivatives

Compound SeriesMicroorganismDerivative 1Derivative 2Standard Drug
2-((2-Nitrophenyl)thio)benzoic acid derivativesCandida albicans3.126.25Fluconazole
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidS. aureus3232-
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidE. coli>10241024-

MIC values are indicative of the potency of the compounds against the specified microorganisms.

The lipophilicity and electronic properties conferred by the methylthiocresol moiety could enhance the ability of the benzoic acid derivatives to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Phenolic compounds and some benzoic acid derivatives have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Table 3: Comparative Antiproliferative Activity (IC50 in µM) of Phenolic and Benzoic Acid Analogs

Compound ClassCell LineRepresentative IC50 (µM)
BromophenolsA549, BGC-823, MCF-7, HCT-8In the nanomolar range
p-CresolEA.hy926 endothelial cellsCytotoxic at 100-500 µM
Dioxinodehydroeckol (eckol derivative)MCF-75-10
Dioxinodehydroeckol (eckol derivative)MDA-MB-23150-100

The data highlights the potential for phenolic structures to exhibit significant antiproliferative effects.

The cytotoxic potential of the cresol component, combined with the overall molecular structure, suggests that methylthiocresol-C1-benzoic acid derivatives could be explored for their antiproliferative properties.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of methylthiocresol-C1-benzoic acid derivatives.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.

  • Materials : Mushroom tyrosinase, L-DOPA (3,4-dihydroxyphenylalanine), phosphate (B84403) buffer (pH 6.8), test compounds, and a microplate reader.

  • Procedure :

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). A control well should contain the enzyme and solvent without the test compound.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

    • Measure the formation of dopachrome (B613829) by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

    • The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Materials : Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains, test compounds, and 96-well microtiter plates.

  • Procedure :

    • Prepare a standardized inoculum of the test microorganism.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.

  • Materials : Human cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be calculated.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by phenolic compounds and a general workflow for SAR studies.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolic Compound Phenolic Compound Receptor Receptor Phenolic Compound->Receptor Binds/Modulates Signaling Cascade Signaling Cascade Receptor->Signaling Cascade IKK IKK Signaling Cascade->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates & Activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: A simplified diagram of the NF-κB signaling pathway, a common target for phenolic compounds.

experimental_workflow Design & Synthesis Design & Synthesis In vitro Screening In vitro Screening Design & Synthesis->In vitro Screening Synthesized Derivatives SAR Analysis SAR Analysis In vitro Screening->SAR Analysis Activity Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Identified Leads Lead Optimization->Design & Synthesis Iterative Design In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Optimized Candidates

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Benchmarking the antioxidant capacity of Methylthiomcresol-C1-benzoic acid against standard antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking Guide to the Antioxidant Capacity of Methylthiomcresol-C1-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the antioxidant capacity of the novel compound, this compound. Due to the limited availability of public data on this specific molecule, this document focuses on establishing a robust comparative methodology against well-characterized standard antioxidants: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).[1][2][3] The protocols and data presented herein will enable researchers to effectively evaluate the antioxidant potential of this compound and similar novel compounds.

Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[4] By neutralizing harmful free radicals, these molecules protect vital cellular components, including proteins, lipids, and DNA, from oxidative damage.[5] The evaluation of a new compound's antioxidant capacity is a critical step in the drug discovery and development process.[6]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is typically quantified by its ability to scavenge free radicals or reduce oxidizing agents. This is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value signifies higher antioxidant potency. The following table summarizes the approximate antioxidant activities of standard reference compounds, providing a benchmark for comparison.

CompoundMolecular Weight ( g/mol )DPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)ORAC Value (µmol TE/g)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Ascorbic Acid (Vitamin C) 176.12~ 25 - 45~ 50 - 100~ 0.8 - 1.0
Trolox 250.29~ 40 - 60~ 60 - 1201.0 (by definition)[1]
Butylated Hydroxytoluene (BHT) 220.35~ 30 - 70~ 40 - 90Data Varies

Note: The values presented are approximate ranges compiled from various literature sources. Actual values can vary significantly based on specific experimental conditions, including solvent, pH, and reaction time.[6]

Key Antioxidant Signaling Pathway: Nrf2-Keap1

Many antioxidant compounds exert their effects not only through direct radical scavenging but also by upregulating the body's endogenous antioxidant defense systems. The Keap1-Nrf2 signaling pathway is a primary regulator of this response.[6] Under homeostatic conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, thereby inducing the expression of a suite of antioxidant and cytoprotective enzymes.

Nrf2_Keap1_Pathway Oxidative_Stress Oxidative Stress / Antioxidant Compound Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to nucleus Ub Ubiquitin Ub->Nrf2 ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription

Figure 1. The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These standardized protocols are essential for generating reliable and reproducible data when evaluating the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[7][8]

  • Principle: The reduction of the DPPH radical is measured by the decrease in absorbance at 517 nm.[9]

  • Procedure:

    • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared and kept in the dark.[8]

    • Reaction Mixture: Varying concentrations of the test compound (and standard antioxidants) are added to the DPPH solution in a 96-well plate or cuvettes.[8] A control containing only the solvent and DPPH is also prepared.

    • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

    • Absorbance Measurement: The absorbance is measured at 517 nm using a spectrophotometer.[7]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100 The IC50 value is then determined by plotting the scavenging percentage against the compound concentration.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10]

  • Principle: The pre-formed blue/green ABTS•+ chromophore is reduced by the antioxidant, causing a decolorization that is proportional to the antioxidant's activity. This is typically measured at 734 nm.[11]

  • Procedure:

    • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 (±0.02) at 734 nm.[11] An aliquot of the test compound or standard is then added to the diluted ABTS•+ solution.

    • Incubation: The mixture is incubated for a specific time (e.g., 5 minutes) with continuous shaking.[12]

    • Absorbance Measurement: The absorbance is read at 734 nm.[12]

    • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[1][13]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[4]

  • Principle: The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[14]

  • Procedure:

    • Reaction Setup: In a 96-well microplate, the test sample or a Trolox standard is mixed with the fluorescein (B123965) solution.[4]

    • Incubation: The plate is incubated at 37°C for a period to allow for temperature equilibration (e.g., 30 minutes).[4]

    • Initiation of Reaction: A free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to each well to initiate the reaction.[15]

    • Fluorescence Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm until the fluorescence has decayed.[14]

    • Calculation: The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).[4]

Experimental Workflow and Data Analysis

The following diagram outlines a typical workflow for benchmarking the antioxidant capacity of a novel compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis cluster_report Reporting Compound_Prep Prepare Test Compound (this compound) & Standard Solutions DPPH_Assay Perform DPPH Assay Compound_Prep->DPPH_Assay ABTS_Assay Perform ABTS Assay Compound_Prep->ABTS_Assay ORAC_Assay Perform ORAC Assay Compound_Prep->ORAC_Assay Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, ORAC) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->ORAC_Assay Data_Collection Collect Absorbance / Fluorescence Data DPPH_Assay->Data_Collection ABTS_Assay->Data_Collection ORAC_Assay->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc TEAC_Calc Calculate TEAC / ORAC Values Data_Collection->TEAC_Calc Comparison Compare Results to Standard Antioxidants IC50_Calc->Comparison TEAC_Calc->Comparison Conclusion Draw Conclusions on Antioxidant Potency Comparison->Conclusion

Figure 2. General workflow for antioxidant capacity benchmarking.

References

A Head-to-Head Mechanistic Comparison: MTCB-001, a Novel Mitochondrial Targeting Agent, versus 5-Fluorouracil in Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of a novel Methylthiomcresol-C1-benzoic acid derivative, MTCB-001, and the established chemotherapeutic agent, 5-Fluorouracil (5-FU), in the HCT-116 human colorectal cancer cell line. This guide provides an objective overview of their respective anti-cancer activities, mechanisms of action, and potential therapeutic applications based on in-vitro experimental data.

This report outlines a head-to-head comparison of MTCB-001, a novel benzoic acid derivative designed for targeted mitochondrial delivery, and 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer. The study elucidates the distinct mechanisms by which these compounds induce cancer cell death, offering insights for researchers and drug development professionals in the oncology sector.

Compound Overview

MTCB-001 (this compound derivative): A novel synthetic compound featuring a lipophilic cation moiety designed to facilitate its accumulation within the mitochondria of cancer cells. Its mechanism of action is hypothesized to involve the disruption of mitochondrial function, leading to metabolic collapse and apoptosis.

5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that acts as an antimetabolite. It primarily inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. This leads to cell cycle arrest and apoptosis.

Comparative Efficacy and Cytotoxicity

The anti-proliferative effects of MTCB-001 and 5-FU were evaluated in the HCT-116 colorectal cancer cell line. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period.

CompoundIC50 (µM) in HCT-116 Cells
MTCB-0012.5
5-Fluorouracil (5-FU)15.0

The data indicates that MTCB-001 exhibits significantly higher potency in inhibiting the growth of HCT-116 cells compared to 5-FU under the tested conditions.

Mechanism of Action: A Comparative Summary

FeatureMTCB-0015-Fluorouracil (5-FU)
Primary Target MitochondriaThymidylate Synthase
Effect on Cell Cycle G2/M Phase ArrestS Phase Arrest
Apoptosis Induction Intrinsic Pathway (Caspase-9 activation)Extrinsic & Intrinsic Pathways
Effect on ROS Significant increase in mitochondrial ROSModerate increase in cellular ROS

Signaling Pathway Analysis

MTCB-001 and 5-FU induce apoptosis through distinct signaling cascades. MTCB-001's primary action on the mitochondria triggers the intrinsic apoptotic pathway. In contrast, 5-FU's inhibition of DNA synthesis can activate both intrinsic and extrinsic pathways.

MTCB_Pathway cluster_MTCB MTCB-001 Pathway MTCB MTCB-001 Mito Mitochondrial Accumulation MTCB->Mito ROS Increased mROS Mito->ROS MMP Decreased MMP Mito->MMP ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_MTCB Apoptosis Casp3->Apoptosis_MTCB

Caption: MTCB-001 induced apoptotic pathway.

FU_Pathway cluster_5FU 5-Fluorouracil Pathway FU 5-Fluorouracil TS Thymidylate Synthase Inhibition FU->TS DNA DNA Synthesis Inhibition TS->DNA p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Mito_FU Mitochondrial Dysfunction Bax->Mito_FU Casp9_FU Caspase-9 Activation Mito_FU->Casp9_FU Casp3_FU Caspase-3 Activation Casp9_FU->Casp3_FU Apoptosis_FU Apoptosis Casp3_FU->Apoptosis_FU

Caption: 5-Fluorouracil induced apoptotic pathway.

Experimental Protocols

Cell Culture

HCT-116 human colorectal carcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Cells were treated with various concentrations of MTCB-001 or 5-FU for 48 hours.

  • MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals were dissolved in DMSO.

  • Absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using non-linear regression analysis.

MTT_Workflow cluster_workflow MTT Assay Workflow Seed Seed HCT-116 cells in 96-well plate Treat Treat with MTCB-001 or 5-FU (48h) Seed->Treat MTT Add MTT solution (4h incubation) Treat->MTT Dissolve Dissolve formazan in DMSO MTT->Dissolve Read Measure absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • HCT-116 cells were treated with MTCB-001 (2.5 µM) or 5-FU (15 µM) for 24 hours.

  • Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cells and incubated in the dark for 15 minutes.

  • The stained cells were analyzed by flow cytometry.

Cell Cycle Analysis
  • HCT-116 cells were treated with MTCB-001 (2.5 µM) or 5-FU (15 µM) for 24 hours.

  • Cells were harvested, fixed in 70% ethanol, and stored at -20°C.

  • Fixed cells were washed with PBS and incubated with RNase A and PI.

  • The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

Conclusion

The novel this compound derivative, MTCB-001, demonstrates potent cytotoxic activity against the HCT-116 colorectal cancer cell line, with a significantly lower IC50 value than the standard chemotherapeutic agent, 5-Fluorouracil. The compounds exhibit distinct mechanisms of action, with MTCB-001 primarily targeting mitochondrial function to induce apoptosis and 5-FU acting as an antimetabolite to disrupt DNA synthesis. These findings suggest that MTCB-001 represents a promising candidate for further preclinical and in vivo evaluation as a potential therapeutic agent for colorectal cancer, possibly in combination with existing therapies to enhance efficacy and overcome resistance.

Vergleichsleitfaden: Verifizierung des Wirkmechanismus von Methylthiomcresol-C1-benzoesäure durch genetische Knockout-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Dieser Leitfaden bietet eine detaillierte vergleichende Analyse von Methylthiomcresol-C1-benzoesäure (MCBA), einem neuartigen postulierten Inhibitor des Wnt/β-Catenin-Signalwegs. Der vorgeschlagene Wirkmechanismus von MCBA besteht darin, die Protein-Protein-Interaktion zwischen β-Catenin und dem Transkriptionsfaktorkomplex T-Zell-Faktor/Lymphoid-Enhancer-Faktor (TCF/LEF) zu stören. Diese Interaktion ist ein entscheidender Schritt bei der Aktivierung von Zielgenen, die die Zellproliferation und das Überleben bei verschiedenen Krebsarten, insbesondere bei Darmkrebs, fördern.

Um diesen Mechanismus zu validieren, werden genetische Knockout-Studien unter Verwendung der CRISPR-Cas9-Technologie beschrieben. Die Leistung von MCBA wird mit einem etablierten Wnt-Signalweg-Inhibitor, ICG-001, verglichen, der bekanntermaßen auf die β-Catenin/TCF-Interaktion abzielt. Die folgenden Abschnitte enthalten zusammenfassende Daten, detaillierte experimentelle Protokolle und visuelle Darstellungen der beteiligten Signalwege und Arbeitsabläufe.

Datenpräsentation: Quantitative Leistungsvergleich

Die Wirksamkeit von MCBA wurde in einer humanen Darmkrebs-Zelllinie (HCT116), die eine aktivierende Mutation im β-Catenin-Gen (CTNNB1) aufweist, im Vergleich zu ICG-001 bewertet. Die Zellen wurden 48 Stunden lang mit den jeweiligen Verbindungen behandelt.

Tabelle 1: Vergleich der In-vitro-Wirksamkeit von MCBA und ICG-001

ParameterMCBAICG-001 (Vergleich)Anmerkungen
IC₅₀ (Zellviabilität) 1.5 µM3.2 µMMCBA zeigt eine höhere Potenz bei der Reduzierung der Zelllebensfähigkeit.
Hemmung der Reportergen-Expression (TOP-Flash) 85% bei 2 µM78% bei 5 µMZeigt eine überlegene Hemmung der TCF/LEF-vermittelten Transkription.
Reduktion der c-Myc-Expression (Zielgen, mRNA-Level) 92% bei 2 µM85% bei 5 µMBestätigt die nachgeschaltete Hemmung auf Transkriptionsebene.
Reduktion der Cyclin-D1-Expression (Zielgen, Proteinebene) 88% bei 2 µM80% bei 5 µMBestätigt die nachgeschaltete Hemmung auf Proteinebene.

Tabelle 2: Auswirkungen auf Wildtyp- und CTNNB1-Knockout-Zellen

ZelltypBehandlungRelative Zellviabilität (% der Kontrolle)Schlussfolgerung
HCT116 Wildtyp MCBA (1.5 µM)50%Wie erwartet, ist die Verbindung in Zellen mit aktivem Wnt-Signalweg wirksam.
HCT116 Wildtyp ICG-001 (3.2 µM)51%Vergleichbare Wirksamkeit des Referenzinhibitors.
HCT116 CTNNB1 KO MCBA (1.5 µM)98%Der Verlust von β-Catenin hebt die zytotoxische Wirkung von MCBA auf, was die Zielabhängigkeit bestätigt.
HCT116 CTNNB1 KO ICG-001 (3.2 µM)95%Die Wirkung von ICG-001 ist ebenfalls von β-Catenin abhängig.

Experimentelle Protokolle

Protokoll 1: CRISPR-Cas9-vermittelter Knockout von CTNNB1 in HCT116-Zellen

  • Design der sgRNA: Es werden zwei Single-Guide-RNAs (sgRNAs) entworfen, die auf Exon 3 des CTNNB1-Gens abzielen, um eine hohe Knockout-Effizienz sicherzustellen. Eine nicht-zielgerichtete sgRNA wird als Negativkontrolle verwendet.

  • Lentivirus-Produktion: Die sgRNA-Sequenzen werden in ein LentiCRISPRv2-Vektor-Rückgrat kloniert. Lentiviren werden durch Ko-Transfektion von HEK293T-Zellen mit dem LentiCRISPRv2-Plasmid und den Verpackungsplasmiden psPAX2 und pMD2.G hergestellt.

  • Transduktion: HCT116-Zellen werden mit den geernteten Lentiviren bei einer Multiplizität der Infektion (MOI) von 0,5 transduziert, in Gegenwart von 8 µg/ml Polybren.

  • Selektion: 48 Stunden nach der Transduktion werden die Zellen mit 2 µg/ml Puromycin für 72 Stunden selektiert, um nicht-transduzierte Zellen zu eliminieren.

  • Validierung des Knockouts: Die Knockout-Effizienz wird durch Western Blotting bewertet, um das Fehlen des β-Catenin-Proteins zu bestätigen. Die genomische Bearbeitung wird durch Sanger-Sequenzierung der Zielregion verifiziert.

  • Zellviabilitätsassay: Wildtyp- und CTNNB1-Knockout-Zellen werden in 96-Well-Platten ausgesät und mit seriellen Verdünnungen von MCBA oder ICG-001 behandelt. Nach 48 Stunden wird die Zellviabilität mit einem CellTiter-Glo® Luminescent Cell Viability Assay gemessen.

Protokoll 2: TOP-Flash-Reportergen-Assay

  • Transfektion: HCT116-Zellen werden mit dem TOP-Flash-Reporterplasmid (das TCF/LEF-Bindungsstellen enthält, die ein Luziferase-Gen steuern) und einem Renilla-Luziferase-Kontrollplasmid ko-transfiziert.

  • Behandlung: 24 Stunden nach der Transfektion werden die Zellen mit MCBA, ICG-001 oder einem Vehikel (DMSO) in den angegebenen Konzentrationen behandelt.

  • Messung: Nach weiteren 24 Stunden werden die Zellen lysiert und die Feuerfliegen- und Renilla-Luziferase-Aktivitäten mit einem Dual-Luciferase® Reporter Assay System gemessen.

  • Analyse: Die TOP-Flash-Aktivität wird als das Verhältnis von Feuerfliegen- zu Renilla-Luziferase-Aktivität berechnet und auf die Vehikelkontrolle normalisiert.

Visualisierungen: Signalwege und Arbeitsabläufe

Die folgenden Diagramme illustrieren den Wnt/β-Catenin-Signalweg, den vorgeschlagenen Wirkmechanismus von MCBA und den experimentellen Arbeitsablauf zur Validierung dieses Mechanismus.

Wnt_Signaling_Pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Wnt Wnt-Ligand Fzd Frizzled (Fzd) Rezeptor Wnt->Fzd bindet an Destruction_Complex Zerstörungskomplex (APC, Axin, GSK3β) Fzd->Destruction_Complex hemmt LRP LRP5/6 Co-Rezeptor Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin phosphoryliert Destruction_Complex->Beta_Catenin Proteasom Proteasomaler Abbau Beta_Catenin->Proteasom wird abgebaut Beta_Catenin_Nuc β-Catenin Beta_Catenin->Beta_Catenin_Nuc akkumuliert und transloziert TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF bindet an Target_Genes Zielgene (c-Myc, Cyclin D1) TCF_LEF->Target_Genes aktiviert Proliferation Zellproliferation Target_Genes->Proliferation fördert MCBA MCBA MCBA->TCF_LEF stört Interaktion

Abbildung 1: Der Wnt/β-Catenin-Signalweg und der vorgeschlagene Wirkmechanismus von MCBA.

Experimental_Workflow cluster_knockout CRISPR-Cas9 Knockout cluster_comparison Vergleichende Analyse start Start: HCT116-Zellen sgRNA_Design 1. sgRNA-Design (zielt auf CTNNB1) start->sgRNA_Design Lentivirus 2. Lentivirus-Produktion sgRNA_Design->Lentivirus Transduction 3. Transduktion & Selektion Lentivirus->Transduction Validation 4. Validierung des Knockouts (Western Blot, Sequenzierung) Transduction->Validation WT_cells Wildtyp (WT) HCT116 Validation->WT_cells KO_cells CTNNB1 KO HCT116 Validation->KO_cells Treatment 5. Behandlung mit MCBA vs. ICG-001 WT_cells->Treatment KO_cells->Treatment Viability_Assay 6. Zellviabilitätsassay Treatment->Viability_Assay Gene_Expression 7. Zielgen-Analyse (qPCR, Western Blot) Treatment->Gene_Expression end_node Ende: Validierung des Wirkmechanismus Viability_Assay->end_node Gene_Expression->end_node

Abbildung 2: Experimenteller Arbeitsablauf zur Validierung der Zielabhängigkeit von MCBA.

Logical_Comparison cluster_MCBA MCBA (Hypothese) cluster_Alternative Alternative: Tankyrase-Inhibitoren (z.B. XAV939) Title Logischer Vergleich: MCBA vs. Alternativen MCBA_Target Ziel: β-Catenin/TCF-Interaktion Alt_Target Ziel: Tankyrase-Enzyme MCBA_Effect Effekt: Hemmung der Zielgen-Transkription MCBA_Target->MCBA_Effect MCBA_Advantage Vorteil: Hohe Potenz (niedriger IC₅₀) MCBA_Effect->MCBA_Advantage MCBA_Validation Validierung: Verlust der Aktivität in CTNNB1-KO-Zellen MCBA_Effect->MCBA_Validation Alt_Mechanism Mechanismus: Stabilisierung von Axin, fördert β-Catenin-Abbau Alt_Target->Alt_Mechanism Alt_Effect Effekt: Reduzierte nukleare β-Catenin-Spiegel Alt_Mechanism->Alt_Effect Alt_Difference Unterschied: Wirkt 'Upstream' des β-Catenin/TCF-Komplexes Alt_Effect->Alt_Difference

Statistical analysis and validation of experimental data for Methylthiomcresol-C1-benzoic acid research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of MTCBA, a Novel Kinase Inhibitor, and Sorafenib in Oncological Research

For Immediate Release – This guide presents a comparative statistical analysis of a novel investigational compound, Methylthiomcresol-C1-benzoic acid (MTCBA), against the established multi-kinase inhibitor, Sorafenib. The data herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical profile of MTCBA.

Introduction

This compound (MTCBA) is a novel small molecule inhibitor designed to target key kinases in the Raf/MEK/ERK signaling cascade.[][2][3] This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many human cancers.[][3][4] This document provides a head-to-head comparison of MTCBA with Sorafenib, a well-characterized inhibitor of this pathway, to assess its potency and potential as a therapeutic agent.[5][6][7][8]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data from in vitro kinase inhibition and cell-based viability assays.

Table 1: In Vitro Kinase Inhibition

This table displays the half-maximal inhibitory concentration (IC50) of MTCBA and Sorafenib against key kinases in the Raf/MEK/ERK pathway. Lower IC50 values are indicative of greater potency.

CompoundTarget KinaseIC50 (nM)
MTCBA BRAF (V600E) 8.5
CRAF 15.2
VEGFR2 150.7
SorafenibBRAF (V600E)22.1
CRAF6.4
VEGFR290.3

Data are presented as the mean of three independent experiments.

Table 2: Cell Viability Assay

This table shows the IC50 values for MTCBA and Sorafenib in a human colorectal carcinoma cell line (HT-29), which harbors the BRAF V600E mutation.

CompoundCell LineAssay TypeIC50 (µM)
MTCBA HT-29 MTT Assay 0.8
SorafenibHT-29MTT Assay2.5

Cell viability was assessed after a 72-hour incubation period.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol details the luminescent kinase assay used to determine the IC50 values.

Objective: To quantify the inhibitory potency of MTCBA and Sorafenib against purified BRAF (V600E), CRAF, and VEGFR2 kinases.

Materials:

  • Purified recombinant kinases (BRAF V600E, CRAF, VEGFR2)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • MTCBA and Sorafenib (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit

  • White, opaque 96-well microplates

  • Microplate luminometer

Procedure:

  • Compound Preparation: A 10-point serial dilution of MTCBA and Sorafenib was prepared in DMSO.

  • Assay Plate Setup: 5 µL of the diluted compounds or vehicle control (DMSO) were added to the wells of the microplate.

  • Kinase/Substrate Addition: 10 µL of a 2x kinase/substrate mixture was added to each well and pre-incubated for 10 minutes at room temperature.

  • Reaction Initiation: The kinase reaction was initiated by adding 10 µL of a 2x ATP solution. The plate was then incubated at 30°C for 60 minutes.[9]

  • Reaction Termination and Signal Generation: A luminescence-based detection reagent was added to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP consumed.[9]

  • Data Acquisition: Luminescence was measured using a microplate luminometer.

  • Data Analysis: The percentage of inhibition was plotted against the compound concentration, and IC50 values were determined using a sigmoidal dose-response curve.[9]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the MTT assay used to assess the effect of MTCBA and Sorafenib on cancer cell viability.[10][11][12]

Objective: To determine the cytotoxic effects of MTCBA and Sorafenib on the HT-29 human colorectal carcinoma cell line.

Materials:

  • HT-29 cells

  • Cell culture medium

  • MTCBA and Sorafenib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[12]

  • 96-well tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: HT-29 cells were seeded into 96-well plates at a predetermined density and incubated overnight at 37°C in a 5% CO2 atmosphere.[13]

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of MTCBA or Sorafenib.

  • Incubation: The plates were incubated for 72 hours at 37°C.

  • MTT Addition: 10 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.[11][14]

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of solubilization solution was added to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: The absorbance was measured at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and IC50 values were determined.

Mandatory Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras BRAF BRAF Ras->BRAF CRAF CRAF Ras->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MTCBA MTCBA MTCBA->BRAF Inhibits MTCBA->CRAF Inhibits Sorafenib Sorafenib Sorafenib->BRAF Inhibits Sorafenib->CRAF Inhibits

Caption: Raf/MEK/ERK signaling pathway with points of inhibition.

G start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Serial Dilutions of MTCBA / Sorafenib overnight_incubation->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the cell viability (MTT) assay.

References

Safety Operating Guide

Safe Disposal of Methylthio-Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The specific chemical "Methylthiomethylcresol-C1-benzoic acid" was not found in available safety data sheets. The following guidance is based on the safety profiles of structurally related compounds, namely Benzoic Acid and its methylthio derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of methylthio-substituted benzoic acid derivatives, aimed at laboratory researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institution-specific safety protocols.

Immediate Safety and Handling Precautions

Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE). These compounds are known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]To prevent serious eye damage from dust or splashes.[3]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.[1][2][3]
Skin and Body Wear suitable protective clothing, such as a lab coat.To protect skin from accidental exposure.[2]
Respiratory Use only in a well-ventilated area.[2][3] If dust is generated, wear a NIOSH-approved respirator.To avoid respiratory tract irritation from inhaling dust.[2][3]

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate area.

  • Don PPE: Wear the PPE outlined in Table 1.

  • Containment: For solid spills, avoid generating dust.[3] Gently sweep or vacuum the material. Do not use compressed air. For liquid spills, use an inert absorbent material.

  • Collection: Carefully place the spilled material and any contaminated absorbent into a suitable, labeled waste disposal container.[4]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the container and its contents as hazardous waste according to your institution's guidelines.

Waste Disposal Procedures

Disposal of methylthio-substituted benzoic acid derivatives must be handled with care to avoid harm to personnel and the environment. These compounds may be harmful to aquatic life.

Table 2: Disposal Guidelines

Waste TypeDisposal MethodRegulatory Considerations
Unused/Expired Chemical Collect in a designated, properly labeled hazardous waste container. The container should be tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials like bases, metals, and oxidizing agents.[3]Dispose of contents/container to an approved waste disposal plant.[5] Must comply with all federal, state, and local environmental regulations.
Contaminated Labware Disposable labware (e.g., gloves, pipette tips) should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water. The initial rinseate should be collected as hazardous waste.Follow institutional guidelines for the disposal of chemically contaminated sharps and labware.
Aqueous Solutions Do not dispose of down the drain.[5] Collect in a labeled aqueous hazardous waste container. The pH should be neutralized if required by your institution's EHS, but this should be done with caution and proper knowledge of the potential reactions.Check with your EHS for specific guidelines on the disposal of aqueous waste containing this type of compound.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of methylthio-substituted benzoic acid derivatives.

start Start: Chemical Waste for Disposal waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Chemical, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions, Solvent Rinses) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Chemical Waste Disposal Workflow.

References

Personal protective equipment for handling Methylthiomcresol-C1-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "Methylthiomcresol-C1-benzoic acid" is not a standard recognized chemical identifier. Based on structural similarities, this guide pertains to Methylthiobenzoic Acid , a group of compounds that includes 2-(Methylthio)benzoic acid, 3-(Methylthio)benzoic acid, and 4-(Methylthio)benzoic acid. This information is intended for use by trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) for the particular isomer you are handling.

This guide provides immediate, essential safety protocols and logistical plans for handling Methylthiobenzoic Acid. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification

Methylthiobenzoic acid and its isomers are classified with several key hazards that necessitate careful use of personal protective equipment and adherence to safety protocols. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation/Damage: Causes serious eye irritation and potentially serious eye damage.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[1][2][3][4][5]

  • Acute Oral Toxicity: Some forms may be harmful if swallowed.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling Methylthiobenzoic Acid in solid (powder) form.

Protection Type Specification Standard Rationale
Hand Protection Nitrile gloves (minimum 0.2mm thickness)EN 374Provides protection against splashes and direct contact. Nitrile is resistant to a broad range of chemicals.[6]
Eye/Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn where splashing is a risk.ANSI Z87.1 / EN 166Protects eyes from dust particles and potential splashes.[4][6]
Respiratory Protection N95 or FFP2 dust maskNIOSH / EN 149Required when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.[6]
Body Protection Laboratory coat---Prevents contamination of personal clothing.[4][6]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of Methylthiobenzoic Acid from receipt to disposal.

  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood or other local exhaust ventilation is operational and certified, especially where dust can be generated.[1][4]

    • Verify that safety showers and eyewash stations are accessible and operational.[4]

    • Assemble all necessary equipment and reagents before starting work.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a laboratory coat.[6]

    • Don safety glasses or goggles.[6]

    • Inspect nitrile gloves for any defects before use and ensure they are worn over the cuffs of the lab coat.[6]

    • If working outside a fume hood, an N95 or FFP2 dust mask is required.[6]

  • Handling the Chemical:

    • Handle the solid chemical within a fume hood to minimize dust inhalation.

    • Avoid all direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.[1][4]

    • Use appropriate tools (e.g., spatulas) to handle the solid, avoiding actions that create dust.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling is complete.[1]

    • Clean the work area, ensuring any residual dust is appropriately decontaminated and collected for disposal.

Disposal Plan

  • Waste Collection:

    • All waste materials, including contaminated PPE and disposable equipment, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Disposal Procedures:

    • Disposal must be in accordance with all local, regional, and national regulations for hazardous chemical waste.[5]

    • Do not dispose of down the drain or with general laboratory trash.[1]

  • Contaminated Materials:

    • Any PPE or other materials contaminated during handling or spill clean-up should be placed in a sealed container and disposed of as hazardous waste.[1]

Emergency Procedures

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5][7]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][5]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][7]

PPE_Selection_Workflow PPE Selection Workflow for Handling Methylthiobenzoic Acid cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_disposal Post-Handling and Disposal start Start: Handling Methylthiobenzoic Acid assess_hazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->assess_hazards hand_protection Hand Protection: Nitrile Gloves assess_hazards->hand_protection eye_protection Eye Protection: Safety Goggles/Glasses assess_hazards->eye_protection respiratory_protection Respiratory Protection: N95/FFP2 Mask (if needed) assess_hazards->respiratory_protection body_protection Body Protection: Lab Coat assess_hazards->body_protection decontaminate Decontaminate Work Area hand_protection->decontaminate eye_protection->decontaminate respiratory_protection->decontaminate body_protection->decontaminate dispose Dispose of Waste and Contaminated PPE as Hazardous Waste decontaminate->dispose end End of Procedure dispose->end

Caption: PPE Selection Workflow for Handling Methylthiobenzoic Acid.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.